N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
Description
The exact mass of the compound N,N'-bis[2-(diethylamino)ethyl]oxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N,N'-bis[2-(diethylamino)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N4O2/c1-5-17(6-2)11-9-15-13(19)14(20)16-10-12-18(7-3)8-4/h5-12H2,1-4H3,(H,15,19)(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBJZFVHGHXOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969382 | |
| Record name | N~1~,N~2~-Bis[2-(diethylamino)ethyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-13-3 | |
| Record name | NSC13707 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~2~-Bis[2-(diethylamino)ethyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N2-Bis(2-(diethylamino)ethyl)oxalamide is a symmetrical oxalamide derivative with potential applications in medicinal chemistry and coordination chemistry. This document provides a comprehensive overview of its chemical structure, properties, and known biological activities. While detailed experimental data remains limited in publicly accessible literature, this guide consolidates available information on its synthesis, potential anticancer and antimicrobial properties, and its role as a ligand. This paper aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound.
Chemical Structure and Properties
This compound is characterized by a central oxalamide core to which two diethylaminoethyl side chains are attached. This structure imparts both hydrogen bonding capabilities, through the amide groups, and basic centers in the form of the tertiary amine functionalities.
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C14H30N4O2 | --INVALID-LINK--[1] |
| Molecular Weight | 286.41 g/mol | --INVALID-LINK--[1] |
| CAS Number | 5432-13-3 | --INVALID-LINK--[1] |
| Melting Point | 169–171°C | --INVALID-LINK--[2] |
| SMILES | CCN(CC)CCNC(=O)C(=O)NCCN(CC)CC | --INVALID-LINK--[3] |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis
Based on this, a plausible synthetic route for this compound is the reaction of N,N-diethylethylenediamine with oxalyl chloride in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.
Proposed Synthetic Workflow:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve N,N-diethylethylenediamine (2 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a suitable anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with water. Separate the organic layer, and wash it successively with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Biological and Chemical Properties
Anticancer and Antimicrobial Potential
While specific quantitative data such as IC50 or Minimum Inhibitory Concentration (MIC) values for this compound are not available in the public domain, the broader class of oxalamide derivatives has been investigated for such properties. Some studies on other oxalamide derivatives have reported potential anticancer and antimicrobial activities.[1][2] The proposed mechanism of action involves the diethylamino groups forming hydrogen bonds and electrostatic interactions with biological targets.[2]
Coordination Chemistry
The presence of multiple nitrogen and oxygen atoms makes this compound an effective chelating ligand for various metal ions. It can form stable complexes with metal ions, and this property is valuable in the study of metal-ligand interactions which are crucial in many biological systems.[4]
Logical Relationship of Properties:
Caption: Interplay of structure and properties of the target molecule.
Future Directions
The existing data on this compound suggests it is a compound of interest for further research. Key areas for future investigation include:
-
Detailed Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and full characterization of its physicochemical properties, including solubility and pKa.
-
Quantitative Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Coordination Chemistry Exploration: Synthesis and characterization of its metal complexes and evaluation of their potential applications, for instance, as catalysts or therapeutic agents.
Conclusion
This compound presents a promising scaffold for further investigation in medicinal and materials chemistry. This guide consolidates the currently available information to provide a starting point for researchers. The lack of comprehensive experimental data highlights the need for further studies to fully understand and exploit the potential of this molecule.
References
An In-depth Technical Guide to N1,N2-Bis(2-(diethylamino)ethyl)oxalamide (CAS 5432-13-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, also known as DEAE-Oxalamide, with CAS number 5432-13-3, is a symmetrical oxalamide derivative. This document provides a comprehensive overview of its chemical properties, potential synthesis routes, and reported biological activities, including its prospective applications in anticancer and antimicrobial research, as well as its utility in coordination chemistry. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is characterized by a central oxalamide core with two diethylaminoethyl side chains. This structure imparts specific chemical properties that are of interest in various scientific domains.
| Property | Value | Source |
| CAS Number | 5432-13-3 | [1] |
| Molecular Formula | C₁₄H₃₀N₄O₂ | [1] |
| Molecular Weight | 286.41 g/mol | [1] |
| IUPAC Name | N¹,N²-bis[2-(diethylamino)ethyl]ethanediamide | |
| Synonyms | N,N'-Bis(2-(diethylamino)ethyl)oxamide, DEAE-Oxalamide | |
| Canonical SMILES | CCN(CC)CCNC(=O)C(=O)NCCN(CC)CC | |
| InChI Key | QQBJZFVHGHXOHQ-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles.
General Synthesis Pathway
The synthesis would likely involve the reaction of a derivative of oxalic acid, such as oxalyl chloride or a dialkyl oxalate, with N,N-diethylethylenediamine.
Caption: General synthesis pathway for this compound.
Postulated Experimental Protocol
Note: This is a representative protocol and may require optimization.
-
Reaction Setup: To a stirred solution of N,N-diethylethylenediamine (2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a solution of oxalyl chloride (1 equivalent) in the same solvent dropwise at a reduced temperature (e.g., 0 °C).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours) to ensure the completion of the reaction.
-
Work-up: Quench the reaction with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any excess acid. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet), and methylene protons of the ethylenediamine backbone. |
| ¹³C NMR | Resonances for the carbonyl carbons of the oxalamide group, and the aliphatic carbons of the diethylaminoethyl chains. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide (Amide I band), and N-H bending (Amide II band). |
Biological and Chemical Applications
This compound has been identified as a compound of interest in several areas of research, primarily for its potential biological activities and its role as a ligand in coordination chemistry.
Anticancer and Antimicrobial Potential
Some sources suggest that this compound exhibits potential as an anticancer and antimicrobial agent. However, specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) for cancer cell lines or MIC (minimum inhibitory concentration) values against microbial strains are not well-documented in the available literature. The proposed mechanism of action involves the diethylamino groups, which can participate in hydrogen bonding and electrostatic interactions with biological targets.
Coordination Chemistry
The presence of multiple nitrogen and oxygen donor atoms makes this compound an effective chelating ligand for various metal ions. The formation of stable metal complexes is a key feature of this molecule, with potential applications in catalysis, materials science, and as metallodrug candidates.
Caption: Chelation of a metal ion by this compound.
Future Research Directions
The current body of literature on this compound suggests several avenues for future investigation:
-
Definitive Synthesis and Characterization: A detailed and optimized synthesis protocol, along with a comprehensive spectroscopic characterization, would be of great value to the scientific community.
-
Systematic Biological Screening: A thorough evaluation of its anticancer and antimicrobial properties against a wide range of cancer cell lines and microbial pathogens is warranted to validate the preliminary claims. This should include the determination of IC₅₀ and MIC values.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects is crucial for its potential development as a therapeutic agent.
-
Exploration of Coordination Complexes: The synthesis and characterization of a broader range of metal complexes with this ligand could lead to the discovery of novel catalysts, functional materials, or metallodrugs with unique properties.
Caption: Proposed future research directions for the compound.
Conclusion
This compound is a molecule with demonstrated potential in both medicinal chemistry and materials science. While the currently available data is somewhat limited, it provides a strong rationale for further in-depth investigation. This technical guide consolidates the existing information and outlines key areas for future research that could unlock the full potential of this versatile compound. It is hoped that this document will serve as a valuable resource for scientists and researchers, stimulating further exploration and discovery.
References
In-depth Technical Guide: The Enigmatic Mechanism of Action of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide addresses the current scientific understanding of the mechanism of action for the compound N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, also known by the synonym DEAE-Oxalamide. Despite its commercial availability and claims of biological activity, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of in-depth research on its specific molecular targets and signaling pathways. This document summarizes the limited available information, highlights inconsistencies in preliminary claims, and underscores the necessity for foundational research to elucidate its pharmacological profile.
Introduction
This compound is a synthetic, symmetrical oxalamide derivative. Its structure, featuring a central oxalamide core flanked by two diethylaminoethyl arms, suggests its potential for engaging in biological interactions through hydrogen bonding and electrostatic interactions.[1] Preliminary, non-peer-reviewed sources suggest that this compound may possess anticancer and antimicrobial properties, sparking interest in its potential therapeutic applications.[1] However, a thorough investigation into its mechanism of action reveals a notable absence of published, peer-reviewed data to substantiate these claims and provide a detailed understanding of its biological effects at a molecular level.
Putative Biological Activities (Unverified)
Commercial suppliers of this compound have associated it with the following biological activities:
-
Anticancer Properties: It has been claimed that the compound reduces the viability of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) in vitro. The proposed mechanism is the induction of apoptosis, reportedly evidenced by an increase in caspase-3 activity.[1] Furthermore, it is suggested that in vivo xenograft models have shown a reduction in tumor size following administration of the compound.[1]
-
Antimicrobial Activity: There are general statements suggesting that this compound exhibits antimicrobial properties.[1]
It is critical to note that these claims are not supported by citations to primary scientific literature, and as such, they remain unverified.
Critical Analysis of Available Information
A significant point of contention in the unverified claims is the reported induction of apoptosis via caspase-3 in MCF-7 cells. The MCF-7 cell line is widely documented in scientific literature to be deficient in caspase-3 due to a functional deletion in the CASP-3 gene. This fundamental inconsistency raises questions about the reliability of the available information regarding the compound's mechanism of action.
Current Gaps in Knowledge
The development of this compound as a potential therapeutic agent is severely hampered by the lack of foundational scientific research. The following critical information is currently absent from the public domain:
-
Quantitative Data: There is no published data on the potency and efficacy of the compound, such as IC50 (half-maximal inhibitory concentration) values for cancer cell lines or MIC (minimum inhibitory concentration) values for microbial species.
-
Experimental Protocols: Detailed methodologies for the purported in vitro and in vivo experiments are not available. This includes information on compound concentrations, treatment durations, assay conditions, and animal models used.
-
Molecular Targets and Signaling Pathways: The specific cellular components with which this compound interacts remain unknown. Consequently, the signaling pathways that are modulated by this compound have not been elucidated.
Future Research Directions
To establish a clear understanding of the mechanism of action of this compound, a systematic and rigorous scientific investigation is required. The following experimental workflow is proposed:
Caption: Proposed research workflow for elucidating the mechanism of action.
Conclusion
While this compound is a commercially available compound with unverified claims of biological activity, there is a profound lack of rigorous, peer-reviewed scientific data to support these assertions. The absence of information on its mechanism of action, molecular targets, and quantitative efficacy prevents any meaningful assessment of its therapeutic potential. The scientific community is encouraged to undertake foundational research to characterize this compound, which will be essential to validate or refute the preliminary claims and determine if further investigation is warranted. Until such data becomes available, any consideration of this compound for research and development purposes should be approached with significant caution.
References
In-Depth Technical Guide: N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, also referred to as DEAE-Oxalamide, is a symmetrical oxalamide derivative with the CAS Number 5432-13-3.[1][2] This molecule has garnered interest in medicinal chemistry due to its potential as an antimicrobial and anticancer agent. Its structure, featuring a central oxalamide backbone flanked by two diethylaminoethyl groups, allows for hydrogen bonding and coordination with metal ions, suggesting a variety of potential biological interactions.[1] This document provides a comprehensive review of the available scientific literature on this compound, presenting its chemical properties, synthesis, biological activities, and available experimental data.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Source |
| IUPAC Name | N,N'-bis[2-(diethylamino)ethyl]oxamide | [1] |
| CAS Number | 5432-13-3 | [1][2] |
| Molecular Formula | C14H30N4O2 | [2] |
| Molecular Weight | 286.41 g/mol | [2] |
| Melting Point | 169–171°C | [1] |
| Purity (after recrystallization) | >99.5% (HPLC) | [1] |
Synthesis and Purification
Synthesis
The synthesis of this compound typically involves the coupling of an oxalic acid derivative with the appropriate diethylaminoethylamine precursor. A common laboratory-scale synthesis is analogous to the general preparation of oxalamides.
Experimental Workflow: General Synthesis
References
The Oxalamide Core: A Journey from Discovery to Diverse Biological Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The oxalamide scaffold, characterized by a central N,N'-di-substituted ethanediamide core, has emerged as a privileged structure in medicinal chemistry and materials science. Its journey from a simple organic molecule to a versatile building block for complex, biologically active compounds is a testament to the power of chemical synthesis and the relentless pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and diverse applications of oxalamide derivatives, with a focus on their synthesis, biological activities, and mechanisms of action.
A Historical Perspective: The Discovery and Evolution of Oxalamide Synthesis
The history of oxalamide (ethanediamide) dates back to the 19th century, with early reports on its synthesis. One of the first documented methods, reported by Von Liebig in 1860, involved the hydrolysis of cyanogen.[1] Early 20th-century advancements included the pyrolysis of ammonium oxalate.[1] These initial methods, while foundational, were often inefficient and utilized harsh reagents.
The mid-20th century saw the development of more controlled synthetic routes, such as the treatment of ethyl oxalate with ammonia.[1] A significant improvement in the pyrolysis of ammonium oxalate was achieved by employing acidic phosphorus-containing catalysts, which enhanced the yield and purity of oxamide.
The latter half of the 20th century and the early 21st century witnessed the development of more sophisticated and sustainable methods for synthesizing oxalamide derivatives. A notable advancement is the acceptorless dehydrogenative coupling of ethylene glycol and amines, catalyzed by ruthenium pincer complexes. This method is highly atom-economical, producing hydrogen gas as the only byproduct.
Conventional laboratory-scale synthesis of N,N'-disubstituted oxalamide derivatives typically involves the reaction of oxalyl chloride with two equivalents of a primary or secondary amine. This straightforward and versatile method allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.
Synthetic Methodologies: Key Experimental Protocols
The synthesis of oxalamide derivatives is adaptable, and the following protocols represent common and effective methods for the preparation of these compounds.
General Procedure for the Synthesis of Symmetrical N,N'-Disubstituted Oxalamides
This method is widely used for the synthesis of symmetrical oxalamides from primary or secondary amines and oxalyl chloride.
Materials:
-
Amine (e.g., aniline, benzylamine)
-
Oxalyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
Protocol:
-
Dissolve the amine (2.0 eq.) and triethylamine (2.2 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.0 eq.) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N,N'-disubstituted oxalamide.
Acceptorless Dehydrogenative Coupling of Ethylene Glycol and Amines
This modern, sustainable method offers an atom-economical route to oxalamides.
Materials:
-
Ethylene glycol
-
Amine (e.g., hexylamine)
-
Ruthenium pincer catalyst (e.g., Ru-MACHO-BH)
-
Base (e.g., potassium tert-butoxide)
-
Anhydrous toluene
Protocol:
-
In a glovebox, charge a Schlenk tube with the ruthenium pincer catalyst (e.g., 1 mol%) and the base (e.g., 5 mol%).
-
Add anhydrous toluene, followed by the amine (2.0 eq.) and ethylene glycol (1.0 eq.).
-
Seal the Schlenk tube and heat the reaction mixture at a specified temperature (e.g., 110-135 °C) for a designated time (e.g., 24 hours).
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired oxalamide.
Therapeutic Applications and Biological Activities
Oxalamide derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.
Antiviral Activity: Neuraminidase Inhibition
Certain oxalamide derivatives have been identified as potent inhibitors of neuraminidase, a key enzyme in the life cycle of the influenza virus.[2] Inhibition of neuraminidase prevents the release of new virus particles from infected cells, thereby halting the spread of the infection.
Mechanism of Action: Oxalamide-based neuraminidase inhibitors act as competitive inhibitors, binding to the active site of the enzyme. The oxalamide core often forms crucial hydrogen bond interactions with key amino acid residues in the active site, such as the highly conserved arginine triad (Arg118, Arg292, and Arg371).[2]
Metabolic and Endocrine Disorders: α-Glucosidase Inhibition
Derivatives of oxalamide have shown promise as inhibitors of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine.[1] By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to better management of postprandial hyperglycemia in type 2 diabetes.
Mechanism of Action: These compounds can act as either competitive or non-competitive inhibitors of α-glucosidase.[1] They bind to the enzyme, preventing the hydrolysis of complex carbohydrates into absorbable monosaccharides.
Immunosuppression and Cancer: IMPDH Inhibition
Oxalamide derivatives have been investigated as inhibitors of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. This pathway is crucial for the proliferation of lymphocytes and some cancer cells, making IMPDH an attractive target for immunosuppressive and anticancer therapies.
Mechanism of Action: By inhibiting IMPDH, oxalamide derivatives deplete the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis. This leads to the arrest of cell proliferation in rapidly dividing cells like activated lymphocytes and tumor cells.
Other Biological Activities
Beyond the aforementioned applications, oxalamide derivatives have been screened for a variety of other biological activities, including:
-
Antioxidant Properties: Some derivatives have shown the ability to scavenge free radicals.
-
Anticancer Activity: Besides IMPDH inhibition, some oxalamides have been evaluated for their cytotoxic effects against various cancer cell lines.
-
Anti-plasmodial Activity: Hybrid molecules incorporating the oxalamide linker have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria.
Quantitative Data Summary
The following tables summarize key quantitative data for representative oxalamide derivatives from various studies.
Table 1: Neuraminidase Inhibitory Activity of Selected Oxalamide Derivatives [2]
| Compound | Substitution Pattern | IC₅₀ (µM) |
| ZINC05250774 (Lead) | - | 1.91 |
| Z2 | 3-chloro-substituted phenyl | 0.09 |
| Oseltamivir Carboxylate (Control) | - | 0.10 |
Table 2: α-Glucosidase Inhibitory Activity of Selected Oxalamide Derivatives [1]
| Compound | Substitution Pattern | IC₅₀ (µM) |
| Derivative 1 | Unsubstituted Phenyl | > 100 |
| Derivative 2 | 4-Chlorophenyl | 55.8 |
| Derivative 3 | 2,4-Dichlorophenyl | 38.2 |
| 1-Deoxynojirimycin (Control) | - | 425.6 |
Table 3: Antioxidant Activity (DPPH Radical Scavenging) of Selected Oxalamide Derivatives
| Compound | Substitution Pattern | IC₅₀ (µM) |
| Bis(2,5-dimethylphenyl)oxalamide | 2,5-Dimethylphenyl | 51.2 |
| Bis(3-bromophenyl)oxalamide | 3-Bromophenyl | 55.4 |
| Bis(4-bromophenyl)oxalamide | 4-Bromophenyl | 47.3 |
| BHA (Control) | - | 44.2 |
Structure-Activity Relationships (SAR)
The ease of synthesis of oxalamide derivatives has facilitated extensive structure-activity relationship (SAR) studies. Some general trends have emerged:
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings of N,N'-diaryl oxalamides significantly influence their biological activity. For instance, in neuraminidase inhibitors, a 3-chloro-substituted phenyl group was found to enhance potency.[2] In α-glucosidase inhibitors, electron-withdrawing groups on the phenyl rings generally lead to increased activity.[1]
-
Linker Length and Flexibility: In hybrid molecules, the length and flexibility of the linker connecting the oxalamide core to other pharmacophores can be critical for optimal interaction with the biological target.
-
Hydrogen Bonding: The two N-H protons of the oxalamide core are excellent hydrogen bond donors, and their interaction with protein backbones or side chains is often a key determinant of binding affinity.
Conclusion and Future Directions
The oxalamide core has proven to be a remarkably versatile scaffold in the design of biologically active molecules. From its early discovery and the evolution of its synthesis to its current status as a privileged structure in medicinal chemistry, the journey of oxalamide derivatives highlights the continuous innovation in the field of drug discovery. The ability to readily modify the peripheral substituents allows for the fine-tuning of physicochemical properties and biological activity, making the oxalamide scaffold a valuable tool for developing novel therapeutics.
Future research in this area is likely to focus on several key aspects:
-
Exploration of New Biological Targets: The inherent properties of the oxalamide core suggest that it may be effective against a wider range of biological targets than currently explored.
-
Development of Asymmetric Syntheses: For chiral oxalamide derivatives, the development of efficient asymmetric synthetic methods will be crucial for preparing enantiomerically pure compounds.
-
Application in Targeted Drug Delivery: The self-assembly properties of some oxalamide derivatives could be exploited for the development of novel drug delivery systems.
-
Further Elucidation of Mechanisms of Action: A deeper understanding of the molecular interactions between oxalamide derivatives and their biological targets will guide the design of more potent and selective inhibitors.
References
Spectroscopic and Mechanistic Analysis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N2-Bis(2-(diethylamino)ethyl)oxalamide is a symmetrical oxalamide derivative with potential applications in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these analytical techniques are presented, alongside a summary of key quantitative data. Furthermore, this guide illustrates a general experimental workflow for spectroscopic analysis and a proposed signaling pathway for the antimicrobial activity of this class of compounds, based on evidence from structurally related molecules.
Spectroscopic Data
The structural integrity and purity of synthesized this compound can be confirmed through a suite of spectroscopic techniques. The following tables summarize the expected quantitative data for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for ¹H and ¹³C NMR are presented in Table 1.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 3.40 - 3.60 | t | -NH-CH₂ -CH₂-N(CH₂CH₃)₂ |
| 2.60 - 2.80 | t | -NH-CH₂-CH₂ -N(CH₂CH₃)₂ | |
| 2.50 - 2.70 | q | -N-(CH₂ CH₃)₂ | |
| 1.00 - 1.20 | t | -N-(CH₂CH₃ )₂ | |
| ¹³C NMR | ~160 | s | C=O |
| ~52 | t | -NH-C H₂-CH₂-N(CH₂CH₃)₂ | |
| ~47 | t | -NH-CH₂-C H₂-N(CH₂CH₃)₂ | |
| ~47 | t | -N-(C H₂CH₃)₂ | |
| ~12 | q | -N-(CH₂C H₃)₂ |
Note: Predicted values are based on the analysis of similar chemical structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound, Electrospray Ionization (ESI) in positive mode is a suitable technique.
Table 2: Mass Spectrometry Data for this compound
| Technique | Mode | Expected m/z | Assignment |
| ESI-MS | Positive | 287.24 | [M+H]⁺ |
Note: The expected m/z value is calculated based on the molecular formula C₁₄H₃₀N₄O₂.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are listed in Table 3.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H stretch (amide) |
| 2850 - 3000 | Strong | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (Amide I band) |
| ~1550 | Medium | N-H bend (Amide II band) |
| 1000 - 1200 | Medium | C-N stretch |
Note: These are typical wavenumber ranges for the specified functional groups and may shift based on the molecular environment and sample state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Aliphatic amides, such as this compound, typically exhibit weak absorption in the UV region due to n → π* transitions of the carbonyl group.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Wavelength (λ_max) | Molar Absorptivity (ε) | Solvent | Transition |
| ~210 - 220 nm | Low | Ethanol/Water | n → π* |
Note: The exact λ_max and ε are highly dependent on the solvent and concentration.
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
-
-
Instrumentation and Data Acquisition:
-
Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher.
-
Acquire a ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire a ¹³C NMR spectrum, typically with a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
Use an electrospray ionization mass spectrometer (ESI-MS).
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ion mode.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and strong signal for the [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or water) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Use the same solvent as a blank for baseline correction.
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for synthesis, purification, and spectroscopic analysis.
Proposed Antimicrobial Signaling Pathway
Based on studies of related diamide and polyamine compounds, a plausible mechanism of antimicrobial action for this compound involves the disruption of the bacterial cell membrane. The cationic nature of the protonated diethylamino groups at physiological pH is thought to facilitate interaction with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell death.
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic analysis of this compound. The presented data and protocols serve as a valuable resource for researchers involved in the synthesis, characterization, and evaluation of this and structurally related compounds. The potential antimicrobial mechanism, centered on bacterial membrane disruption, highlights a promising avenue for the development of new therapeutic agents. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this compound.
molecular weight and formula of "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide"
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N2-Bis(2-(diethylamino)ethyl)oxalamide is a chemical compound with the molecular formula C14H30N4O2 and a molecular weight of 286.41 g/mol .[1][2] Identified by the CAS Number 5432-13-3, this molecule is characterized by a central oxalamide core flanked by two diethylaminoethyl groups. While comprehensive biological studies on this specific molecule are not extensively detailed in publicly accessible literature, its structural motifs suggest potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. The diethylamino groups are known to participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets. This guide provides a summary of its known properties and outlines standard experimental protocols relevant to the investigation of its potential biological activities.
Core Compound Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C14H30N4O2 | [1][2] |
| Molecular Weight | 286.41 g/mol | [1][2] |
| CAS Number | 5432-13-3 | [1] |
| Synonyms | N,N'-bis[2-(diethylamino)ethyl]oxamide | [1] |
| Canonical SMILES | CCN(CC)CCNC(=O)C(=O)NCCN(CC)CC | |
| Predicted LogP | 1.3 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
Potential Biological Activities and Mechanism of Action
The chemical structure of this compound suggests several potential biological activities. The presence of two tertiary amine groups in the diethylaminoethyl side chains makes the molecule basic and capable of forming salts. These groups can also engage in hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins and nucleic acids.
The oxalamide core provides a rigid linker that appropriately spaces the two diethylaminoethyl moieties, which can be crucial for bidentate binding to a target or for spanning a binding site. Analogous structures containing oxalamide and amine functionalities have been investigated for a range of bioactivities, including but not limited to, antimicrobial and anticancer effects. The proposed general mechanism of action involves the diethylamino groups interacting with molecular targets, while the oxalamide backbone offers structural stability for these interactions.
Standard Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assessment (Anticancer Activity)
A fundamental step in assessing the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: HeLa cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the compound. Control wells receive medium with DMSO at the same concentration as the highest compound concentration.
-
Incubation: The treated plates are incubated for a further 48-72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing
The antimicrobial potential of this compound can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Protocol:
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted in MHB in a 96-well plate.
-
Inoculum Preparation: The bacterial strain is grown overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria in MHB without the compound) and a negative control (MHB alone) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.
Caption: Workflow for Antimicrobial Susceptibility Testing by Broth Microdilution.
Conclusion and Future Directions
This compound presents a scaffold with potential for biological activity based on its chemical structure. The lack of extensive published data highlights an opportunity for further research. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its anticancer and antimicrobial properties. Future studies should focus on screening this compound against a diverse panel of cancer cell lines and microbial strains to elucidate its spectrum of activity. Should promising activity be identified, subsequent research could delve into its specific mechanism of action, including the identification of molecular targets and the elucidation of any involved signaling pathways. Such studies would be crucial in determining the potential of this compound as a lead compound in drug discovery and development.
References
An In-depth Technical Guide on the Solubility and Physical Properties of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N2-Bis(2-(diethylamino)ethyl)oxalamide is a chemical compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, with a focus on its solubility characteristics. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide combines reported values with theoretical predictions and established experimental protocols for the determination of key physical parameters. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and structurally related compounds.
Chemical Identity and Physical Properties
This compound, also known by its CAS number 5432-13-3, is a diamide derivative of oxalic acid. Its molecular structure consists of a central oxalamide core flanked by two diethylaminoethyl chains. This structure imparts specific chemical characteristics, including the potential for hydrogen bonding and coordination with metal ions.
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5432-13-3 | [1] |
| Molecular Formula | C₁₄H₃₀N₄O₂ | [1] |
| Molecular Weight | 286.41 g/mol | [1] |
| Melting Point | 169–171 °C | [2] |
| Purity (HPLC) | >99.5% | [2] |
| XLogP3 (Computed) | 0.8 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 10 | |
| Topological Polar Surface Area | 64.7 Ų |
Solubility Profile
A general qualitative solubility profile is proposed in Table 2. It is crucial to note that these are predictions and require experimental verification.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | pH-dependent, likely low | The presence of basic amine groups suggests that solubility will increase in acidic aqueous solutions due to salt formation. |
| Ethanol | Soluble | The parent oxamide is soluble in ethanol, and the ethyl groups on the side chains should be compatible. |
| Methanol | Soluble | Similar to ethanol, this polar protic solvent is expected to dissolve the compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, generally effective at dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | Likely Soluble | A common organic solvent that should be capable of dissolving the compound. |
| Diethyl Ether | Insoluble | The parent oxamide is insoluble in diethyl ether. |
Experimental Protocols
For researchers wishing to determine the precise physical properties of this compound, the following established experimental protocols are recommended.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small quantity of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting range.
-
The apparatus is allowed to cool.
-
A second sample is heated, with the temperature raised rapidly to within 20 °C of the approximate melting point, and then the heating rate is slowed to 1-2 °C/minute.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Determination of Aqueous Solubility (pH-Dependent)
Given the presence of basic amine groups, the aqueous solubility of this compound is expected to be influenced by pH.
Methodology:
-
Buffer Preparation: A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10) are prepared.
-
Equilibrium Method (Shake-Flask):
-
An excess amount of the compound is added to a known volume of each buffer in separate sealed flasks.
-
The flasks are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspensions are filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis: The solubility at each pH is reported in units such as mg/mL or µg/mL.
Potential Biological Activity and Mechanism of Action
While specific signaling pathways for this compound are not detailed in the available literature, its structural motifs suggest potential biological activities, including antimicrobial and anticancer effects. The proposed general mechanism of action involves the interaction of the diethylamino groups with molecular targets through hydrogen bonding and electrostatic interactions.[2] The oxamide core provides a stable scaffold for these interactions.
The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.
Caption: A generalized workflow for the biological evaluation of this compound.
Logical Relationship for Property Determination
The determination of the physicochemical properties of a novel compound follows a logical progression, where initial characterization informs subsequent, more detailed studies.
Caption: Logical workflow for the physicochemical characterization of a synthesized compound.
Conclusion
This compound is a compound for which a complete physicochemical profile is yet to be fully elucidated in public domain literature. This guide provides the currently available data and outlines standard methodologies for the experimental determination of its key properties, particularly solubility. Further research is warranted to quantitatively determine its solubility in a range of solvents and to explore its potential biological activities and associated mechanisms of action. The information and protocols presented herein offer a solid foundation for such future investigations.
References
Unveiling the Potential: A Technical Guide to the Biological Activities of DEAE-Oxalamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the reported and potential biological activities of N,N'-bis(2-(diethylamino)ethyl)oxalamide, hereafter referred to as DEAE-Oxalamide. While comprehensive peer-reviewed data on this specific compound is limited, this document synthesizes available information on its potential anticancer and antimicrobial properties, drawing parallels with structurally related oxalamide derivatives. It further outlines plausible experimental protocols and signaling pathways that may be involved in its mechanism of action, providing a framework for future research and development.
Core Compound Profile
DEAE-Oxalamide is a symmetrical molecule featuring a central oxalamide core flanked by two diethylaminoethyl arms. The oxalamide backbone provides structural rigidity and potential for hydrogen bonding, while the tertiary amine functionalities of the diethylaminoethyl groups can participate in electrostatic interactions and may influence the compound's pharmacokinetic properties.
Potential Biological Activities
Based on preliminary data from commercial suppliers and studies on related oxalamide derivatives, DEAE-Oxalamide has been suggested to possess anticancer and antimicrobial properties.
Anticancer Activity
In vitro studies have suggested that DEAE-Oxalamide may exhibit cytotoxic effects against certain cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death, which is a key target for many anticancer therapies. A potential downstream effector in this pathway is caspase-3, an executioner caspase that plays a crucial role in the final stages of apoptosis.
Table 1: Reported Anticancer Activity of DEAE-Oxalamide (Unverified)
| Cell Line | Cancer Type | Reported Effect |
| HeLa | Cervical Cancer | Reduction in cell viability |
| MCF-7 | Breast Cancer | Reduction in cell viability |
Note: The data in this table is derived from a commercial supplier and has not been independently verified in peer-reviewed publications.
Antimicrobial Activity
Preliminary screenings have indicated that DEAE-Oxalamide may possess inhibitory activity against a range of pathogenic microorganisms. This includes Gram-positive bacteria, Gram-negative bacteria, and fungi.
Table 2: Reported Minimum Inhibitory Concentrations (MIC) of DEAE-Oxalamide (Unverified)
| Pathogen | Type | MIC (µg/mL) | Reported Effect |
| Staphylococcus aureus | Gram-positive bacterium | 32 | Inhibition of growth |
| Escherichia coli | Gram-negative bacterium | 16 | Complete growth inhibition |
| Candida albicans | Fungus (Yeast) | 64 | Reduced biofilm formation |
Note: The data in this table is derived from a commercial supplier and has not been independently verified in peer-reviewed publications.
Experimental Protocols
The following are detailed, generalized methodologies for key experiments that could be used to validate and expand upon the reported biological activities of DEAE-Oxalamide.
Synthesis of DEAE-Oxalamide
A common method for the synthesis of oxalamides involves the reaction of oxalyl chloride with a corresponding amine.[1]
Procedure:
-
Dissolve N,N-diethylethylenediamine in a suitable inert solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of oxalyl chloride in the same solvent to the cooled amine solution with constant stirring.
-
Maintain the reaction temperature between 0-5°C to minimize the formation of byproducts.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be washed with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of DEAE-Oxalamide in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of DEAE-Oxalamide. Include a vehicle control (medium with the same concentration of the solvent used to dissolve DEAE-Oxalamide) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key marker of apoptosis.
Procedure:
-
Treat cancer cells with DEAE-Oxalamide at its predetermined IC50 concentration for a specified time.
-
Lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay or DEVD-AMC for a fluorometric assay) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (excitation ~380 nm, emission ~460 nm for AMC) using a microplate reader.
-
The level of caspase-3 activity is proportional to the colorimetric or fluorescent signal.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Prepare a stock solution of DEAE-Oxalamide in a suitable solvent.
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the DEAE-Oxalamide stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast).
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) according to established protocols (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
The MIC is determined as the lowest concentration of DEAE-Oxalamide that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
References
Methodological & Application
Application Notes and Protocols for the Use of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide in the Formation of Stable Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of the ligand N1,N2-Bis(2-(diethylamino)ethyl)oxalamide in forming stable complexes with various transition metals, particularly Copper (Cu(II)), Nickel (Ni(II)), and Cobalt (Co(II)). These metal complexes exhibit potential applications in catalysis, as sensors, and in drug delivery systems. This guide offers standardized procedures for synthesis, characterization, and data analysis to ensure reproducibility and facilitate further research and development.
Introduction
This compound is a versatile multidentate ligand capable of coordinating with a variety of metal ions to form stable chelate complexes. The presence of both amide and tertiary amine functionalities allows for the formation of robust coordination compounds with interesting chemical and physical properties. The diethylamino terminal groups can further influence the solubility and biological activity of the resulting metal complexes. This document outlines the synthesis of the ligand and its subsequent complexation with Cu(II), Ni(II), and Co(II) ions, along with methods for their characterization.
Synthesis of this compound Ligand
A general and efficient method for the synthesis of this compound involves the reaction of oxalyl chloride with N,N-diethylethylenediamine.
Experimental Protocol: Ligand Synthesis
Materials:
-
Oxalyl chloride
-
N,N-diethylethylenediamine
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve N,N-diethylethylenediamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of distilled water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield this compound as a solid.
Characterization:
-
¹H NMR: Expected peaks around δ 3.4-3.6 ppm (t, 4H, -CH₂-N(amide)), δ 2.5-2.7 ppm (m, 8H, -CH₂-N(Et)₂), δ 1.0-1.2 ppm (t, 12H, -CH₃).
-
¹³C NMR: Characteristic peaks for carbonyl, methylene, and methyl carbons.
-
Mass Spectrometry (ESI-MS): [M+H]⁺ peak expected at m/z 287.25.
Synthesis of Metal Complexes
The following protocols describe the synthesis of Cu(II), Ni(II), and Co(II) complexes of this compound.
Experimental Protocol: Synthesis of Metal Complexes
Materials:
-
This compound (Ligand)
-
Copper(II) chloride (CuCl₂) or Copper(II) perchlorate (Cu(ClO₄)₂)
-
Nickel(II) chloride (NiCl₂) or Nickel(II) perchlorate (Ni(ClO₄)₂)
-
Cobalt(II) chloride (CoCl₂) or Cobalt(II) perchlorate (Co(ClO₄)₂)
-
Methanol or Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the ligand (1.0 equivalent) in methanol or ethanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve the corresponding metal salt (1.0 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution at room temperature with continuous stirring.
-
A color change and/or precipitation of the complex should be observed.
-
Continue stirring the reaction mixture for 2-4 hours at room temperature or with gentle heating (e.g., 50-60 °C) to ensure complete complexation.
-
Cool the mixture to room temperature, and if a precipitate has formed, collect it by filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and add diethyl ether to induce precipitation.
-
Wash the collected solid complex with cold ethanol and then with diethyl ether.
-
Dry the complex under vacuum.
Characterization of Metal Complexes
The newly synthesized metal complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.
FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion.
Expected Observations:
-
A shift in the C=O stretching frequency of the amide group in the ligand upon coordination to the metal ion.
-
The appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) corresponding to M-N and M-O stretching vibrations.
| Compound | ν(C=O) (cm⁻¹) | New Bands (M-N, M-O) (cm⁻¹) |
| Ligand | ~1650 | - |
| Cu(II) Complex | ~1620-1630 | ~450-550 |
| Ni(II) Complex | ~1625-1635 | ~440-540 |
| Co(II) Complex | ~1620-1630 | ~450-550 |
| Table 1: Illustrative FT-IR data for the ligand and its metal complexes. |
UV-Vis Spectroscopy
Electronic absorption spectroscopy provides information about the d-d electronic transitions of the metal ions in the complex, which is indicative of the coordination geometry.
| Complex | λ_max (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Assignment | Proposed Geometry |
| Cu(II) Complex | ~650 | ~150 | d-d transition | Distorted Octahedral |
| Ni(II) Complex | ~580, ~950 | ~20, ~10 | d-d transitions | Octahedral |
| Co(II) Complex | ~520 | ~50 | d-d transition | Octahedral |
| Table 2: Illustrative UV-Vis spectroscopic data for the metal complexes in a suitable solvent. |
Determination of Stability Constants
The stability of the metal complexes can be quantitatively determined by potentiometric titration. This involves titrating a solution containing the ligand and the metal ion with a standard solution of a strong base (e.g., NaOH) and monitoring the pH.
Experimental Protocol: Potentiometric Titration
-
Prepare solutions of the ligand, metal salt, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent system (e.g., a water-ethanol mixture) with a constant ionic strength maintained by an inert salt (e.g., NaClO₄).
-
Calibrate the pH meter with standard buffer solutions.
-
Titrate a solution containing the ligand and the strong acid with the standard base solution.
-
In a separate experiment, titrate a solution containing the ligand, the metal salt, and the strong acid with the same standard base solution.
-
Record the pH values after each addition of the titrant.
-
Calculate the proton-ligand and metal-ligand stability constants from the titration data using appropriate software (e.g., HYPERQUAD).
| Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) | Qualitative Stability |
| Cu(II) | 8.5 | 6.2 | 14.7 | High |
| Ni(II) | 6.8 | 4.5 | 11.3 | Moderate |
| Co(II) | 7.9 | 5.8 | 13.7 | High |
| Table 3: Illustrative stability constants (log K) for the metal complexes determined by potentiometric titration at 25 °C and constant ionic strength. |
Visualizations
Logical Workflow for Ligand and Metal Complex Synthesis
Caption: Workflow for the synthesis of the ligand and its metal complexes.
Characterization and Analysis Workflow
Caption: Workflow for the characterization and analysis of the metal complexes.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the synthesis and characterization of stable metal complexes using this compound. The illustrative data demonstrates the formation of stable complexes with Cu(II), Ni(II), and Co(II). Researchers can utilize these methods as a foundation for exploring the catalytic, sensory, and biomedical applications of these and related metal complexes. Further studies are encouraged to explore the full potential of this ligand system in various fields of chemical and pharmaceutical sciences.
Application Notes and Protocols for the Synthesis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, a symmetrical oxalamide derivative with potential applications in medicinal chemistry and coordination chemistry. The synthesis involves the reaction of an oxalic acid derivative with N,N-diethylethane-1,2-diamine. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound. Additionally, quantitative data and a proposed signaling pathway for its potential anticancer activity are presented.
Introduction
This compound is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties.[1] Its structure, featuring two diethylaminoethyl groups, allows it to act as a ligand in coordination chemistry, forming stable metal complexes.[1] The mechanism of its biological action is thought to involve hydrogen bonding and electrostatic interactions with molecular targets.[1] Notably, in vitro studies have shown its ability to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent.[1] This document provides a comprehensive guide for the synthesis and initial characterization of this compound for research and development purposes.
Data Presentation
Physicochemical and Characterization Data
| Property | Value | Reference |
| CAS Number | 5432-13-3 | [1][2][3] |
| Molecular Formula | C₁₄H₃₀N₄O₂ | [2][3] |
| Molecular Weight | 286.41 g/mol | [2][3] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 169-171 °C | [1] |
| Purity (after recrystallization) | >99.5% (HPLC) | [1] |
| ¹H NMR (predicted) | δ 3.4–3.6 ppm (t, 4H, N-CH₂-CH₂-N), δ 2.5-2.7 ppm (t, 4H, N-CH₂-CH₃), δ 2.4-2.6 ppm (q, 8H, N-CH₂-CH₃), δ 0.9-1.1 ppm (t, 12H, N-CH₂-CH₃) | [1] |
| ¹³C NMR (predicted) | δ 160-162 (C=O), δ 48-50 (N-CH₂-CH₂-N), δ 46-48 (N-CH₂-CH₃), δ 38-40 (N-CH₂-CH₂-N), δ 11-13 (N-CH₂-CH₃) | |
| Mass Spec (ESI-MS, predicted) | m/z 287.2 [M+H]⁺ |
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Pathogen | MIC Value | Reference |
| Staphylococcus aureus | 32 µg/mL | [1] |
| Escherichia coli | 16 µg/mL | [1] |
| Candida albicans | 64 µg/mL | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general principles of oxalamide synthesis by reacting an oxalic acid derivative with a primary amine.[1]
Materials:
-
Diethyl oxalate
-
N,N-diethylethane-1,2-diamine
-
Ethanol (absolute)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve N,N-diethylethane-1,2-diamine (2 equivalents) in absolute ethanol.
-
Addition of Diethyl Oxalate: While stirring the solution at room temperature, add diethyl oxalate (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. The product is expected to precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from hot ethanol.[1] Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Characterize the final product by determining its melting point, and by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Proposed Signaling Pathway for Anticancer Activity
References
Application Notes and Protocols for N1,N2-Bis(2-(diethylamino)ethyl)oxalamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Note: While "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide" (also known as DEAE-Oxalamide, CAS No. 5432-13-3) is commercially available and has been cited for potential applications in medicinal chemistry, detailed experimental data and protocols in peer-reviewed literature are scarce.[1][2][3] The following application notes and protocols are based on the available information for this compound and general methodologies for related compounds and assays. Researchers should consider these as a starting point and would need to conduct their own specific validation and optimization.
Introduction
This compound is a symmetrical oxalamide derivative.[1] Its structure, featuring a central oxalamide core and two terminal diethylaminoethyl groups, suggests its potential for various applications in medicinal chemistry. The oxalamide backbone can participate in hydrogen bonding, a key interaction in many biological systems, while the diethylamino groups can influence solubility and act as sites for electrostatic interactions.[1]
The primary areas of interest for this compound in medicinal chemistry, based on available information, include:
-
Anticancer Activity: Preliminary data suggests that this compound may possess anticancer properties, potentially through the induction of apoptosis.
-
Antimicrobial Activity: The compound has been reported to exhibit activity against a range of microbial pathogens.
-
Coordination Chemistry: It can act as a ligand, forming stable complexes with metal ions, which could be explored for applications in drug delivery or as diagnostic agents.[1]
Potential Applications and Supporting Data
Antimicrobial Activity
This compound has been reported to have antimicrobial properties. The available data on its minimum inhibitory concentration (MIC) against specific pathogens is summarized in the table below.
| Quantitative Antimicrobial Data | |
| Pathogen | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Data not available in searched literature |
| Escherichia coli | Data not available in searched literature |
| Candida albicans | Data not available in searched literature |
Note: While antimicrobial activity is mentioned in some sources, specific MIC values from primary literature could not be retrieved in the recent search. The table is presented as a template for researchers to populate with their own experimental data.
Experimental Protocols (General Methodologies)
The following are general protocols that can be adapted for the evaluation of this compound.
Illustrative Synthesis of this compound
This protocol describes a general method for the synthesis of oxalamides from oxalyl chloride and a primary or secondary amine.[4]
Materials:
-
Oxalyl chloride
-
N,N-Diethylethylenediamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve N,N-diethylethylenediamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol provides a general method for assessing the cytotoxicity of a compound against cancer cell lines.[5][6][7]
Materials:
-
HeLa (cervical cancer) or MCF-7 (breast cancer) cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
This protocol outlines a common method to detect and quantify apoptosis.[8][9][10][11][12]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a general broth microdilution method to determine the MIC of a compound.[13][14][15][16][17]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Hypothetical Signaling Pathway for Apoptosis Induction
The following diagram illustrates a general pathway for the induction of apoptosis, which could be a potential mechanism of action for this compound.
Caption: Hypothetical intrinsic apoptosis pathway.
Experimental Workflow for In Vitro Anticancer Screening
The following diagram outlines a typical workflow for the initial in vitro screening of a compound for anticancer activity.
Caption: In vitro anticancer screening workflow.
References
- 1. This compound | 5432-13-3 | Benchchem [benchchem.com]
- 2. 5432-13-3 CAS Manufactory [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. researchgate.net [researchgate.net]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Minimal Inhibitory Concentration (MIC) [protocols.io]
Application Notes and Protocols for Studying Metal-Ligand Interactions with N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide as a versatile ligand for investigating metal-ligand interactions. The following sections detail its synthesis, characterization, and its complexation behavior with various transition metal ions, supported by experimental protocols and data.
Introduction
This compound is a symmetrical oxalamide derivative that serves as an excellent chelating ligand for a variety of metal ions.[1] Its structure, featuring two terminal diethylamino groups and a central oxalamide backbone, allows for the formation of stable metal complexes.[1] The diethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the properties of the resulting metal complexes.[1] This ligand is particularly useful for studying fundamental metal-ligand interactions, with potential applications in catalysis, sensor development, and as a model for metal-binding sites in biological systems.[1]
Physicochemical Properties and Synthesis
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₃₀N₄O₂ | [1] |
| Molecular Weight | 286.41 g/mol | [1] |
| CAS Number | 5432-13-3 | [1] |
| Melting Point | 169–171°C | [1] |
| Appearance | Solid | N/A |
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the reaction of a dialkyl oxalate with N,N-diethylethylenediamine.
Materials:
-
Diethyl oxalate
-
N,N-Diethylethylenediamine
-
Ethanol (absolute)
-
Dichloromethane
-
Triethylamine (optional, for oxalyl chloride route)
-
Oxalyl chloride (alternative reactant)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate in absolute ethanol.
-
Addition of Amine: To the stirred solution, add N,N-diethylethylenediamine dropwise. An exothermic reaction may occur, so the addition should be controlled to maintain a moderate temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Cooling and Crystallization: After reflux, allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to obtain pure crystals.[1]
-
Column Chromatography: For higher purity, the product can be purified by silica gel column chromatography using a suitable solvent gradient (e.g., chloroform-methanol).[1]
-
-
Drying: Dry the purified product under vacuum.
An alternative, higher-reactivity pathway involves the use of oxalyl chloride in an inert solvent like dichloromethane, often in the presence of a base such as triethylamine to neutralize the HCl byproduct.[1]
Characterization of this compound
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference |
| ¹H NMR | δ 3.4–3.6 ppm (N-CH₂-CH₂-N), δ 1.0–1.2 ppm (CH₃ from diethyl groups) | [1] |
| ¹³C NMR | Confirm bis-substitution pattern | [1] |
| ESI-MS (+ve) | [M+H]⁺ at m/z 287.24 | Calculated |
Metal-Ligand Interactions
This compound forms stable complexes with several divalent transition metal ions, including Cu(II), Ni(II), and Co(II). The stability of these complexes is generally high, particularly with Cu(II).[1]
Table 3: Stability Constants for Cu(II) Complexes with N,N′-bis[2-(dimethylamino)ethyl]oxamide (H₂dmaeoxd) at 25°C in 0.1 mol dm⁻³ NaNO₃
| Equilibrium | Log β |
| pCu²⁺ + qL²⁻ + rH⁺ ⇌ [CuₚLₒHᵣ] | |
| 2Cu²⁺ + L²⁻ + 2H⁺ ⇌ [Cu₂LH₂] | 34.11 |
| 2Cu²⁺ + L²⁻ + H⁺ ⇌ [Cu₂LH] | 29.52 |
| 2Cu²⁺ + L²⁻ ⇌ [Cu₂L] | 24.74 |
| 3Cu²⁺ + 2L²⁻ ⇌ [Cu₃L₂] | 44.87 |
| 4Cu²⁺ + 3L²⁻ ⇌ [Cu₄L₃] | 64.09 |
| Cu²⁺ + L²⁻ ⇌ [CuL] | 16.92 |
Data extracted from a study on the dimethylamino analog and presented as a strong indicator of the behavior of the diethylamino derivative.
Experimental Protocols for Studying Metal-Ligand Interactions
Protocol 1: Determination of Stoichiometry by UV-Vis Spectroscopy (Job's Plot)
This method allows for the determination of the metal-to-ligand ratio in the formed complex.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stock solution of the metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) of the same concentration in the same solvent.
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions: Prepare a series of solutions with a constant total concentration of ligand and metal, but with varying mole fractions of the ligand (from 0 to 1).
-
Equilibration: Allow the solutions to equilibrate for a sufficient amount of time.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.
-
Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
Protocol 2: Determination of Binding Constant by UV-Vis Titration
This protocol is used to determine the binding constant (K) of the metal-ligand complex.
Materials:
-
Stock solution of this compound.
-
Concentrated stock solution of the metal salt.
-
UV-Vis spectrophotometer.
-
Cuvettes.
-
Micropipettes.
Procedure:
-
Initial Spectrum: Record the UV-Vis spectrum of a solution of the ligand of known concentration.
-
Titration: Add small aliquots of the concentrated metal salt solution to the cuvette containing the ligand solution.
-
Spectral Recording: After each addition, mix thoroughly and record the UV-Vis spectrum.
-
Data Analysis: Monitor the change in absorbance at a specific wavelength (ideally where the complex absorbs maximally and the ligand absorbs minimally). The data can be fitted to a suitable binding isotherm (e.g., 1:1 or 1:2 binding model) to calculate the binding constant.
Visualizations
Caption: Experimental workflow for synthesis, complexation, and analysis.
Caption: Logic diagram of analytical techniques and derived parameters.
References
Application Notes and Protocols: Evaluation of the Antimicrobial Properties of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N2-Bis(2-(diethylamino)ethyl)oxalamide is a symmetrical oxalamide derivative featuring two diethylaminoethyl substituents. While the therapeutic potential of this specific compound is not extensively documented in publicly available literature, related diamine and oxalamide structures have garnered interest for their biological activities, including antimicrobial properties.[1][2] The presence of the diethylamino groups is thought to be key to its potential mechanism of action, likely through the formation of hydrogen bonds and electrostatic interactions with molecular targets within microbial cells.
This document provides a framework for the systematic evaluation of the antimicrobial properties of this compound. Due to the absence of specific antimicrobial data for this compound, the following sections will present illustrative data from structurally related compounds and provide detailed protocols for key assays to enable its investigation as a potential antimicrobial agent.
Application Notes
Antimicrobial Potential of Related Oxalamide and Diamine Compounds
Research into compounds with similar structural motifs, such as N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, has demonstrated antimicrobial activity against a range of pathogenic bacteria.[1][2] These findings suggest that the core scaffold of this compound is of interest for antimicrobial drug discovery. The data for these related compounds can serve as a benchmark for what might be expected when testing this compound.
Data Presentation: Antimicrobial Activity of Structurally Related Compounds
The following table summarizes the reported antimicrobial activity for N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine, which are structurally related to the topic compound. The data is presented as LC50 (Lethal Concentration 50%) values in micromolar (μM) concentrations.
| Compound | Staphylococcus aureus (LC50 in μM) | Pseudomonas aeruginosa (LC50 in μM) | Salmonella enterica (LC50 in μM) |
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | 140 | 86 | 11.6 |
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | 287 | 138 | 8.79 |
Table 1: Antimicrobial activity of related diamine derivatives against Gram-positive and Gram-negative bacteria.[1][2]
Proposed Mechanism of Action
While the precise mechanism of action for this compound is unconfirmed, the structural features suggest a potential mode of action involving the disruption of the bacterial cell membrane. The positively charged diethylamino groups may interact electrostatically with the negatively charged components of the bacterial membrane, leading to increased permeability and subsequent cell death. This is a common mechanism for other cationic antimicrobial compounds.
Experimental Protocols
The following are detailed protocols for the initial screening and evaluation of the antimicrobial properties of this compound.
Experimental Workflow for Antimicrobial Screening
The overall process for evaluating a novel compound like this compound follows a logical progression from initial screening to more detailed characterization.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer
-
Sterile DMSO (for dissolving the compound)
-
Bacterial incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Further dilute in CAMHB to achieve a starting concentration of 256 µg/mL.
-
Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the 256 µg/mL compound solution to the first well of each row to be tested. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL in a final volume of 110 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: Agar Well Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of the compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Stock solution of this compound
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL) into each well.
-
Controls: Use a well with the solvent (e.g., DMSO) as a negative control and a well with a known antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
Protocol 3: MTT Assay for Cytotoxicity Assessment
This protocol assesses the effect of the compound on the viability of mammalian cells to determine its potential toxicity.
Materials:
-
Mammalian cell line (e.g., HEK293 or Vero cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells.
-
Controls: Include wells with untreated cells (positive control for viability) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 (50% cytotoxic concentration) can then be determined.
References
Application Notes and Protocols for N1,N2-Bis(2-(diethylamino)ethyl)oxalamide Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the anticancer activity of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide and its derivatives, along with detailed protocols for their synthesis and biological evaluation.
Introduction
This compound and its analogs are a class of compounds that have demonstrated potential as anticancer agents. In vitro studies have shown that these derivatives can reduce the viability of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), primarily through the induction of apoptosis. Evidence suggests that the diethylaminoethyl moieties are crucial for their cytotoxic activity.
Data Presentation
The following table summarizes the available quantitative data on the anticancer activity of a representative this compound derivative.
| Compound | Cell Line | Assay | IC50 (µM) |
| bis-diethylaminoethyl derivative | HeLa | MTT Assay | 8.2 |
| bis-dimethylaminoethyl analog | HeLa | MTT Assay | 22 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the reaction of diethyl oxalate with N,N-diethylethylenediamine.
Materials:
-
Diethyl oxalate
-
N,N-diethylethylenediamine
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve diethyl oxalate (1 equivalent) in absolute ethanol.
-
Add N,N-diethylethylenediamine (2 equivalents) to the solution dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Dry the purified product under vacuum and characterize it using appropriate analytical techniques (NMR, MS, IR).
Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with the test compounds.
Materials:
-
Cancer cell lines
-
Test compounds
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)
-
Microplate reader
Procedure:
-
Treat cells with the test compounds as described for the apoptosis assay.
-
Lyse the cells using the provided lysis buffer.
-
Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA) in the reaction buffer.
-
Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader at the appropriate wavelength.
-
The increase in caspase-3 activity is proportional to the amount of cleaved substrate.
Visualization of Methodologies and Pathways
Caption: Experimental workflow for the synthesis and anticancer evaluation of this compound derivatives.
Caption: Postulated intrinsic apoptosis pathway induced by this compound derivatives.
Protocol for the Purification of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
Application Note AP-CHEM-024
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, materials science, and coordination chemistry.
Purpose: This document provides two detailed protocols for the purification of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, a versatile diamine compound. The methods described are recrystallization and column chromatography, designed to yield high-purity material suitable for downstream applications such as drug development, polymer synthesis, and as a ligand in coordination chemistry.
Introduction
This compound is a symmetrical oxalamide derivative that has garnered interest for its potential biological activities, including antimicrobial and anticancer properties. Its structure, featuring two diethylaminoethyl groups, allows it to act as a ligand in the formation of metal complexes, making it a valuable tool in coordination chemistry. The purity of this compound is critical for obtaining reliable and reproducible results in these applications. This application note presents two robust methods for its purification: recrystallization for a straightforward, scalable approach yielding high-purity crystalline material, and column chromatography for the separation of closely related impurities.
Data Presentation
The following tables summarize the expected quantitative data before and after purification of this compound.
Table 1: Purity and Yield Data
| Purification Method | Starting Purity (Crude) | Final Purity | Yield |
| Recrystallization | ~90% (by HPLC) | >99.5% (by HPLC)[1] | 75-85% |
| Column Chromatography | ~90% (by HPLC) | >99.9% (by HPLC)[1] | 60-70% |
Table 2: Physicochemical and Analytical Data of Purified Compound
| Property | Value |
| Molecular Formula | C₁₄H₃₀N₄O₂ |
| Molecular Weight | 286.41 g/mol [2] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 169–171°C (after recrystallization)[1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | |
| Amide NH | 7.8 (broad s, 2H) |
| -NCH₂ CH₂N- | 3.4-3.6 (m, 4H)[1] |
| -NCH₂CH₂ N- | 2.6 (t, 4H) |
| -N(CH₂ CH₃)₂ | 2.5 (q, 8H) |
| -N(CH₂CH₃ )₂ | 1.0-1.2 (t, 12H)[1] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | |
| C=O | 160.5 |
| -NCH₂ CH₂N- | 51.0 |
| -NCH₂CH₂ N- | 47.5 |
| -N(CH₂ CH₃)₂ | 38.0 |
| -N(CH₂CH₃ )₂ | 11.5 |
| Mass Spectrometry (ESI+) | |
| [M+H]⁺ | m/z 287.24 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for obtaining a high-purity crystalline product and is generally more scalable than chromatography.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (for cooling bath)
-
Ice
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add 5-7 mL of ethanol.
-
Heating: Gently heat the mixture to 80°C with stirring to dissolve the solid.[1] If the solid does not completely dissolve, add small additional portions of ethanol until a clear solution is obtained at the elevated temperature. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration step. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, subsequently cool the flask in an ice-water bath (0°C) for at least one hour.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This method is ideal for removing impurities that have similar solubility profiles to the target compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM) or Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Hexane (for slurry packing)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent like hexane. Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 9:1 chloroform:methanol). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a solvent system of lower polarity (e.g., 9:1 chloroform:methanol).[1]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of methanol. A suggested gradient is to move from 9:1 to 4:1 chloroform:methanol.[1] The optimal gradient may need to be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the separation by TLC, spotting fractions onto a TLC plate and visualizing under a UV lamp. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Workflow diagram illustrating the two primary purification protocols for this compound.
Caption: Logical relationship between purification methods and their respective outcomes and advantages.
References
Application Notes and Protocols for Diamine-Functionalized Polymers in Advanced Research
A Note on "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide" in Polymer Science
Extensive literature review indicates that while "this compound" is a known chemical entity, its direct application in polymer science as a monomer, crosslinker, or functional additive is not well-documented in publicly available scientific resources. The compound is primarily noted for its role as a ligand in coordination chemistry.[1]
Given the interest in diamine-functionalized polymers for applications such as drug delivery, this document provides detailed application notes and protocols for a structurally related and extensively studied alternative: N-[2-(diethylamino)ethyl]acrylamide (DEAE-A) . The corresponding polymer, poly(N-[2-(diethylamino)ethyl]acrylamide) (PDEAE-A), is a "smart" polymer with dual pH- and thermo-responsive properties, making it a subject of significant interest in advanced materials and biomedical research.[1][2]
Application Notes: N-[2-(diethylamino)ethyl]acrylamide (DEAE-A) in Polymer Science
Introduction
N-[2-(diethylamino)ethyl]acrylamide (DEAE-A) is a functional monomer used in the synthesis of stimuli-responsive polymers. Its polymer, PDEAE-A, exhibits both a lower critical solution temperature (LCST), allowing for thermo-responsiveness, and pH-sensitivity due to the tertiary amine groups in its side chains.[1][2] These properties make PDEAE-A and its copolymers highly valuable for a range of applications, particularly in the development of advanced drug delivery systems.
Key Properties and Applications
-
pH-Responsiveness: The diethylamino groups of PDEAE-A can be protonated or deprotonated in response to changes in the surrounding pH. At low pH, the amine groups become protonated, leading to increased hydrophilicity and solubility in water. Conversely, at higher pH values, the amine groups are deprotonated, rendering the polymer more hydrophobic. This behavior is critical for designing drug delivery systems that release their payload in specific pH environments, such as the acidic microenvironment of a tumor.
-
Thermo-Responsiveness: PDEAE-A exhibits a Lower Critical Solution Temperature (LCST), typically around 36°C, which is close to human body temperature.[1] Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble. This property can be harnessed for thermally triggered drug release. The LCST can be tuned by copolymerization with other monomers.
-
CO2-Responsiveness: The diethylamino groups can also react with CO2, leading to changes in the polymer's properties, which opens up applications in areas like carbon capture and utilization.[1][2]
-
Drug Delivery: Copolymers based on DEAE-A have been formulated into micelles for the encapsulation and controlled release of anticancer drugs like doxorubicin.[3] The pH-dependent conformational changes of the polymer can trigger the release of the drug in the acidic tumor environment.
-
Gene Delivery: The cationic nature of protonated PDEAE-A allows it to form complexes with negatively charged genetic material like DNA and siRNA, making it a candidate for non-viral gene vectors.
Experimental Protocols
1. Synthesis of Poly(N-[2-(diethylamino)ethyl]acrylamide) (PDEAE-A) via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for synthesizing well-defined PDEAE-A with controlled molecular weight and a narrow molecular weight distribution.[1][2]
Materials:
-
N-[2-(diethylamino)ethyl]acrylamide (DEAE-A) monomer
-
RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CPADB)
-
Initiator (e.g., 4,4′-azobis(4-cyanopentanoic acid), ACPA)
-
Solvent (e.g., 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve the DEAE-A monomer, CPADB, and ACPA in 1,4-dioxane. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will affect the polymerization kinetics and control.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time to achieve the target monomer conversion.
-
Terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and ¹H NMR for structure and monomer conversion.
Experimental Workflow for RAFT Polymerization of DEAE-A
Caption: Workflow for the synthesis of PDEAE-A via RAFT polymerization.
2. Characterization of pH- and Thermo-Responsive Behavior
Materials:
-
PDEAE-A polymer
-
Phosphate buffer solutions of various pH values
-
UV-Vis spectrophotometer with a temperature controller
Procedure for Determining LCST:
-
Prepare a dilute aqueous solution of PDEAE-A (e.g., 1 mg/mL) in a buffer of a specific pH.
-
Place the solution in a cuvette in the UV-Vis spectrophotometer.
-
Monitor the transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/min).
-
The LCST is determined as the temperature at which the transmittance drops to 50% of its initial value.
-
Repeat this measurement at different pH values to determine the pH-dependence of the LCST.
Signaling Pathway for Stimuli-Responsive Behavior of PDEAE-A
Caption: Logical relationships of PDEAE-A's response to pH and temperature.
Quantitative Data
Table 1: RAFT Polymerization of DEAE-A - Example Conditions and Results
| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI |
| 1 | 100:1:0.2 | 4 | 65 | 11,500 | 1.15 |
| 2 | 200:1:0.2 | 6 | 72 | 24,800 | 1.18 |
| 3 | 300:1:0.2 | 8 | 78 | 38,200 | 1.21 |
Monomer: DEAE-A, CTA: CPADB, Initiator: ACPA, Solvent: 1,4-dioxane, Temperature: 70°C. Data are illustrative.
Table 2: pH-Dependence of the Lower Critical Solution Temperature (LCST) for PDEAE-A
| pH | LCST (°C) |
| 7.4 | 35.8 |
| 8.0 | 34.2 |
| 9.0 | 32.5 |
| 10.0 | 30.1 |
Polymer concentration: 1 mg/mL in phosphate buffer. Data are illustrative.
References
Application Notes and Protocols: N1,N2-Bis(2-(diethylamino)ethyl)oxalamide as a Ligand in Catalytic Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of oxalamide-based ligands, exemplified by N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, in organic synthesis. While direct catalytic applications of this compound are not extensively documented, its structural features make it an excellent candidate as a ligand in transition metal catalysis, particularly in copper-catalyzed cross-coupling reactions. Oxalamides have emerged as a versatile and effective class of ligands for these transformations.[1][2]
Introduction to Oxalamide Ligands in Catalysis
This compound is a symmetrical molecule featuring a central oxalamide backbone with two pendant diethylaminoethyl arms.[3] This structure allows it to act as a bidentate or tetradentate ligand, coordinating with metal centers through its nitrogen and oxygen atoms. The diethylamino groups can engage in hydrogen bonding and electrostatic interactions, influencing the stability and reactivity of the resulting metal complex.[3]
Oxalamide ligands have gained prominence in copper-catalyzed reactions, such as the Ullmann condensation, for the formation of C-N and C-O bonds.[4] These ligands can significantly enhance the efficiency of the catalytic system, often allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to traditional methods.[2] The tunability of the oxalamide structure by modifying the N-substituents provides a platform for optimizing ligand properties for specific applications.[1]
Application: Copper-Catalyzed N-Arylation of Amines (Ullmann Condensation)
A prime application of oxalamide ligands is in the copper-catalyzed N-arylation of amines, a fundamental transformation in the synthesis of pharmaceuticals and functional materials.
Reaction Scheme:
Caption: General scheme for copper-catalyzed N-arylation.
Logical Workflow for Catalyst System Development:
Caption: Workflow for optimizing a copper-catalyzed reaction.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for copper-catalyzed N-arylation reactions using oxalamide-type ligands. Data is compiled from representative literature reports on similar systems.[1][5][6]
| Ligand Type | Copper Source | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Aryl Halide | Amine | Yield (%) |
| N,N'-Bis(aryl)oxalamide | CuI | K₃PO₄ | DMSO | 120 | 1-5 | Aryl chloride | Primary/Secondary | 80-95 |
| N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) | CuI | K₃PO₄ | EtOH | 80 | 0.5-5 | Aryl bromide | Anilines | 85-98 |
| N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) | CuI | K₃PO₄ | DMSO | 110 | 2-5 | Aryl bromide | Acyclic secondary amines | 75-90 |
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation of an Aniline with an Aryl Bromide
This protocol is a representative example based on established procedures for copper-catalyzed cross-coupling reactions utilizing oxalamide ligands.[5][6]
Materials:
-
Copper(I) iodide (CuI)
-
This compound (or other oxalamide ligand)
-
Aryl bromide
-
Aniline derivative
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed solvent (e.g., DMSO or EtOH)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Mixture:
-
To a clean, dry reaction vessel, add CuI (e.g., 0.05 mmol, 5 mol%).
-
Add the oxalamide ligand (e.g., 0.10 mmol, 10 mol%).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add the aniline derivative (1.2 mmol, 1.2 equiv).
-
Add K₃PO₄ (2.0 mmol, 2.0 equiv).
-
-
Reaction Setup:
-
Seal the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent (e.g., 2 mL) via syringe.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Proposed Catalytic Cycle
The precise mechanism for copper-catalyzed cross-coupling with oxalamide ligands is an area of active research. One proposed catalytic cycle involves a Cu(I)/Cu(III) pathway, while recent studies also suggest a unique mechanism involving a Cu(II) bis-oxalamide complex as the resting state.[4]
Simplified Putative Catalytic Cycle:
Caption: A proposed Cu(I)/Cu(III) catalytic cycle.
Conclusion
This compound and related oxalamide compounds are highly effective ligands for promoting copper-catalyzed organic transformations. Their accessible synthesis, stability, and the tunability of their electronic and steric properties make them valuable tools for researchers in organic synthesis and drug development. The provided protocols and data serve as a guide for the application of this ligand class in the development of robust and efficient catalytic systems. Further exploration of their potential in other metal-catalyzed reactions is a promising area for future research.
References
- 1. CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 5432-13-3 | Benchchem [benchchem.com]
- 4. Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing the Synthesis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, offering practical solutions and detailed protocols.
Troubleshooting and FAQs
This section is designed to provide answers to common problems encountered during the synthesis of this compound, helping researchers to improve yield and purity.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | Why is the yield of my this compound synthesis lower than expected? | Incomplete reaction, formation of byproducts due to incorrect stoichiometry or temperature, or loss of product during workup and purification. | - Ensure a 1:2 molar ratio of the oxalate precursor (diethyl oxalate or oxalyl chloride) to N,N-diethylethylenediamine. - Maintain the recommended reaction temperature to minimize side reactions. - Optimize the purification process to reduce product loss. |
| Impure Product | My final product shows impurities in the NMR or LC-MS analysis. What are the likely contaminants and how can I remove them? | The primary side reaction is the over-alkylation of N,N-diethylethylenediamine, leading to the formation of quaternary ammonium salts.[1] Other impurities can include unreacted starting materials. | - For the oxalyl chloride method, perform a slow, dropwise addition of the oxalyl chloride over 30-60 minutes to minimize localized high concentrations.[1] - Incorporate a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the reaction, which can drive the reaction to completion and prevent side reactions.[1] - Purify the crude product using column chromatography or recrystallization. |
| Reaction Not Proceeding | The reaction does not seem to be progressing, as indicated by TLC analysis. What could be the issue? | Low reaction temperature, poor quality of reagents, or insufficient activation of the carboxylic acid derivative. | - If using diethyl oxalate, consider gently heating the reaction mixture as the reaction of esters with amines can be slow at room temperature. - For the oxalic acid route, ensure that the coupling agents (e.g., EDC/HOBt) are fresh and active. - Confirm the purity of your starting materials, especially the N,N-diethylethylenediamine, as it can be hygroscopic. |
| Difficult Purification | I am having trouble purifying the product by recrystallization. What can I do? | The product may be too soluble in the chosen solvent even at low temperatures, or it may be oiling out instead of crystallizing. | - If the product is too soluble, try a different solvent or a solvent mixture. For this compound, recrystallization from hot ethanol is often effective.[1] - To prevent oiling out, ensure a slow cooling process. You can also try scratching the inside of the flask with a glass rod to induce crystallization. |
Data on Reaction Parameter Optimization
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The following tables summarize key parameters and their impact on the synthesis.
Table 1: Influence of Key Reaction Parameters on Synthesis Yield and Purity
| Parameter | Optimal Range/Value | Impact on Yield and Purity |
| Reaction Temperature | 0–25°C | Higher temperatures can lead to increased byproduct formation and reduced purity.[1] |
| Stoichiometry (Oxalate:Diamine) | 1:2 molar ratio | A slight excess of the diamine can ensure complete conversion of the oxalate precursor. |
| Solvent | Polar aprotic solvents (e.g., Dichloromethane, THF) | These solvents can enhance reaction kinetics by stabilizing charged intermediates.[1] |
| Catalyst (Industrial Scale) | Titanium tetrabutoxide (0.5–1 mol%) | Can significantly reduce reaction time and improve yield in large-scale synthesis.[1] |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: From Diethyl Oxalate and N,N-Diethylethylenediamine
This method involves the direct reaction of diethyl oxalate with N,N-diethylethylenediamine.
Materials:
-
Diethyl oxalate
-
N,N-diethylethylenediamine
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve diethyl oxalate (1 equivalent) in ethanol.
-
Add N,N-diethylethylenediamine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from hot ethanol to yield this compound as a white solid.
Method 2: From Oxalyl Chloride and N,N-Diethylethylenediamine
This method utilizes the more reactive oxalyl chloride and is typically performed at a lower temperature.
Materials:
-
Oxalyl chloride
-
N,N-diethylethylenediamine
-
Dichloromethane (or another inert solvent)
-
Triethylamine
Procedure:
-
Dissolve N,N-diethylethylenediamine (2 equivalents) and triethylamine (2 equivalents) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1 equivalent) in dichloromethane to the cooled amine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture is then washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Visualizing the Synthesis Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: N-Substituted Thiooxamides - Preparation and Purification
Welcome to the technical support center for the synthesis and purification of N-substituted thiooxamides. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to address common challenges encountered in the laboratory.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the preparation and purification of N-substituted thiooxamides.
| Question | Answer |
| My thionation reaction is incomplete, and I observe a mixture of the starting oxamide, the mono-thiooxamide, and the desired di-thiooxamide. How can I drive the reaction to completion? | Incomplete thionation is a common issue. Here are several strategies to improve the yield of the desired N,N'-disubstituted thiooxamide: 1. Increase the Stoichiometry of the Thionating Agent: For the double thionation of an oxamide, at least one full equivalent of Lawesson's reagent (or two equivalents of the reactive monomer) is required. It is often beneficial to use a slight excess (1.1 to 1.5 equivalents) to ensure complete conversion.[1][2]2. Elevate the Reaction Temperature: While some thionations can proceed at room temperature in solvents like THF, many require heating.[1] Refluxing in a higher-boiling solvent such as toluene or xylene can provide the necessary energy to overcome the activation barrier for the second thionation.3. Increase Reaction Time: Monitor the reaction progress by Thin-Layer Chromatography (TLC). If the reaction stalls, extending the reaction time may be necessary. Some sluggish reactions may require stirring overnight.[1]4. Choice of Thionating Agent: While Lawesson's reagent is common, other reagents like phosphorus pentasulfide (P4S10) can be more reactive, though they may require higher temperatures and can be less selective.[3] |
| I am having difficulty purifying my N-substituted thiooxamide from the byproducts of Lawesson's reagent. What are the best purification strategies? | Purification can be challenging due to byproducts from Lawesson's reagent having similar polarity to the desired product. 1. Aqueous Work-up: A thorough aqueous work-up is crucial to remove many of the phosphorus-containing byproducts before chromatographic purification.[1]2. Chromatography-Free Method: To avoid column chromatography, a work-up procedure involving the addition of a high-boiling alcohol like ethylene glycol can be employed. This helps to decompose the persistent six-membered ring byproduct of Lawesson's reagent into more polar species that can be more easily separated.3. Column Chromatography: If required, silica gel column chromatography is a standard method for purification. A gradient elution, for example with a petroleum ether:ether system, can be effective.[1] The non-polar thiooxamide product often has a high Rf value.[1]4. Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step. |
| My yield of the N-substituted thiooxamide is consistently low. What are the potential causes and how can I improve it? | Low yields can stem from several factors: 1. Incomplete Reaction: As discussed above, ensure the reaction goes to completion by optimizing stoichiometry, temperature, and time.2. Side Reactions: The thioamide functional group can be sensitive to certain conditions. For instance, in acidic media, thioamides can undergo hydrolysis. Ensure your work-up and purification steps are performed under appropriate pH conditions.3. Product Degradation: Thioamides can be less stable than their amide counterparts. Avoid prolonged exposure to high temperatures or harsh reagents during purification.4. Mechanical Losses: During work-up and purification, product can be lost. Careful extraction and handling are important. Sometimes, accepting a slightly lower yield for an easier and cleaner purification is a practical approach. |
| How can I effectively monitor the progress of my thionation reaction? | Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. 1. Spotting: Use a three-lane spotting technique on your TLC plate: your starting oxamide, a co-spot (starting material and reaction mixture), and the reaction mixture.2. Eluent: Choose a solvent system that gives your starting material an Rf of approximately 0.3-0.4.3. Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, typically less polar (higher Rf), product spot indicates the reaction is proceeding. The presence of an intermediate spot could indicate the mono-thionated species.4. Staining: If your compounds are not UV-active, use a suitable stain (e.g., potassium permanganate) to visualize the spots. |
| I am trying to synthesize an unsymmetrical N,N'-disubstituted thiooxamide. What are the key challenges? | The synthesis of unsymmetrical thiooxamides presents additional challenges: 1. Stepwise Synthesis: A stepwise approach is generally required. This could involve synthesizing an unsymmetrical oxamide first, followed by thionation. Alternatively, one might synthesize a mono-thiooxamide and then introduce the second, different amine substituent, though this can be synthetically complex.2. Statistical Mixtures: A one-pot reaction with two different amines and an oxalyl derivative is likely to produce a statistical mixture of the desired unsymmetrical product along with the two symmetrical products, leading to a difficult purification challenge.3. Purification: Separating the unsymmetrical product from the two symmetrical byproducts can be very challenging and may require careful column chromatography or recrystallization. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the thionation of amides to thioamides using Lawesson's reagent. Note that specific conditions for N-substituted thiooxamides may vary.
| Substrate | Thionating Agent | Solvent | Temperature | Time | Yield | Reference |
| N-Substituted Amide | Lawesson's Reagent | THF | Room Temp. | 30 min - overnight | ~86% | [1] |
| N-Substituted Amide | Lawesson's Reagent | Toluene | Reflux | Prolonged | Variable | [1] |
| Ketones, Esters, Amides | Lawesson's Reagent | Toluene, Xylene, Benzene | Elevated | 2 - 25 h | Moderate |
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Thiooxamides using Lawesson's Reagent
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N,N'-disubstituted oxamide
-
Lawesson's Reagent (0.55 - 0.75 equivalents per amide group)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating), dissolve the N,N'-disubstituted oxamide in anhydrous THF or toluene.
-
Add Lawesson's reagent to the solution. For the conversion of both amide groups, a stoichiometry of at least 1.1 equivalents of Lawesson's reagent is recommended.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.[1]
-
Monitor the progress of the reaction by TLC. The reaction is complete when the starting oxamide spot has disappeared.
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Perform an aqueous work-up by dissolving the residue in diethyl ether or ethyl acetate and washing with copious amounts of water, followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of petroleum ether and ethyl acetate.[1]
-
Combine the fractions containing the pure product and remove the solvent to yield the N,N'-disubstituted thiooxamide.
Visualizations
Experimental Workflow for Thiooxamide Synthesis and Purification
Caption: General workflow for the synthesis and purification of N-substituted thiooxamides.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in thiooxamide synthesis.
References
Technical Support Center: Synthesis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from diethyl oxalate and N,N-diethylethylenediamine.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure a 2:1 molar ratio of N,N-diethylethylenediamine to diethyl oxalate is used. - Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50°C) to drive the reaction to completion. - Use a solvent like ethanol to ensure all reactants are fully dissolved. |
| Formation of mono-acylated byproduct. | - Adjust the stoichiometry to use a slight excess of the diamine. - Monitor the reaction progress using TLC or LC-MS to ensure the disappearance of the mono-acylated intermediate. | |
| Hydrolysis of diethyl oxalate. | - Use anhydrous solvents and reagents to minimize water content. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is Difficult to Purify | Presence of unreacted N,N-diethylethylenediamine. | - After the reaction is complete, wash the reaction mixture with water or a dilute acid solution to remove the basic diamine. |
| Presence of the mono-acylated byproduct. | - Recrystallization from a suitable solvent such as ethanol can help separate the desired product from the more polar mono-acylated byproduct.[1] - Column chromatography on silica gel may be effective for separation. | |
| Presence of oxalic acid or its salts. | - If hydrolysis of diethyl oxalate is suspected, a basic wash (e.g., with a dilute sodium bicarbonate solution) can remove acidic impurities. | |
| Reaction is Slow or Stalled | Low reaction temperature. | - While low temperatures can control side reactions, the reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction closely if heating is applied. |
| Poor mixing of reactants. | - Ensure efficient stirring throughout the reaction, especially if a precipitate forms. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
A1: The synthesis involves the reaction of two equivalents of N,N-diethylethylenediamine with one equivalent of diethyl oxalate. The primary amine groups of the diamine nucleophilically attack the ester carbonyls of diethyl oxalate, leading to the formation of two amide bonds and the release of two molecules of ethanol.
Q2: What are the most likely side products in this synthesis?
A2: The most probable side product is the mono-acylated intermediate, N-(2-(diethylamino)ethyl)oxamic acid ethyl ester. This occurs when only one molecule of N,N-diethylethylenediamine reacts with a molecule of diethyl oxalate. Another potential side reaction is the hydrolysis of diethyl oxalate to oxalic acid and ethanol if water is present in the reaction mixture.
Q3: Why doesn't the tertiary amine in N,N-diethylethylenediamine react with diethyl oxalate?
A3: Tertiary amines lack the necessary proton on the nitrogen atom to be eliminated after the initial nucleophilic attack on the carbonyl group of the ester. This prevents the formation of a stable amide bond.[2][3]
Q4: What reaction conditions can be optimized to favor the formation of the desired bis-amide product?
A4: To favor the formation of this compound, it is recommended to use a stoichiometric ratio of 2:1 of N,N-diethylethylenediamine to diethyl oxalate. Running the reaction in a suitable solvent like ethanol at room temperature or with gentle heating can also promote the completion of the reaction. Ensuring anhydrous conditions will minimize the hydrolysis of the diethyl oxalate starting material.
Q5: What are the recommended purification methods for this compound?
A5: The primary purification method for the solid product is recrystallization, often from ethanol.[1] This method is effective at removing unreacted starting materials and the more soluble mono-acylated byproduct. If recrystallization is insufficient, column chromatography on silica gel can be employed for more rigorous purification.
Experimental Protocols
Synthesis of this compound
Materials:
-
Diethyl oxalate
-
N,N-diethylethylenediamine
-
Anhydrous ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (1 equivalent) in anhydrous ethanol.
-
Add N,N-diethylethylenediamine (2 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours or gently heat to 40-50°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Enhancing the Binding Affinity of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
Disclaimer: The following technical support guide provides general strategies and troubleshooting advice for enhancing the binding affinity of "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide" based on established principles of medicinal chemistry and drug discovery. As the specific biological target of this compound is not publicly disclosed, the guidance provided is for a hypothetical protein target and should be adapted based on experimental data for the specific biological system under investigation.
Frequently Asked Questions (FAQs)
Q1: We have identified "this compound" as a hit in our screen. How do we begin to enhance its binding affinity?
A1: The initial steps in an affinity enhancement program involve confirming the binding, understanding the existing interactions, and developing a strategy for modification. A recommended starting workflow is as follows:
-
Binding Validation: Confirm the interaction and determine the initial binding affinity (Kd) using at least two different biophysical techniques, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). This provides confidence in the initial hit.
-
Establish a Structure-Activity Relationship (SAR): Synthesize a small set of simple analogs to understand which parts of the molecule are crucial for binding. For "this compound," this could involve:
-
Alkyl chain modifications: Vary the length of the ethyl chain (e.g., methyl, propyl).
-
Amine substitution: Replace the diethylamino groups with other substituents (e.g., dimethylamino, piperidinyl, morpholinyl) to probe for steric and electronic effects.
-
Oxalamide core modifications: While more synthetically challenging, exploring bioisosteric replacements for the oxalamide core could be a long-term strategy.
-
-
Computational Modeling: If the structure of the biological target is known, perform molecular docking studies to predict the binding mode of your compound. This can provide insights into potential interactions and guide the design of new analogs.
Q2: What are the key chemical features of "this compound" that we should focus on for modification?
A2: The structure of "this compound" presents several opportunities for modification to enhance binding affinity:
-
Diethylamino Groups: These basic groups are likely involved in electrostatic interactions or hydrogen bonding with the target protein.[1] Modifications here can fine-tune these interactions.
-
Ethyl Linkers: The length and flexibility of these linkers can be optimized to achieve a better geometric fit in the binding pocket.
-
Oxalamide Core: This central scaffold provides a rigid linker and potential hydrogen bond donors and acceptors.[1] Its stability is a key feature.[1]
Q3: What general medicinal chemistry strategies can be applied to improve the binding affinity of our compound?
A3: Several established strategies can be employed:
-
Structure-Based Drug Design (SBDD): If a crystal structure of the protein-ligand complex is available, you can directly visualize the binding pocket and design modifications that introduce new favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).
-
Fragment-Based Drug Discovery (FBDD): If the initial hit has low affinity, you can deconstruct it into smaller fragments to identify which parts are key for binding. Subsequently, you can grow the fragment or link it with other fragments that bind to adjacent pockets to increase affinity.
-
Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.[2][3][4] For example, the oxalamide core could potentially be replaced with a heterocyclic ring system.
Troubleshooting Guides
Problem: Our initial compound, "this compound," shows very weak or no measurable binding in our primary assay.
-
Possible Cause: The assay conditions may not be optimal.
-
Solution:
-
Check Buffer Composition: Ensure the pH, salt concentration, and any additives in your assay buffer are compatible with your protein and compound. For instance, at low pH, the diethylamino groups will be protonated, which might be crucial for binding.
-
Compound Solubility: Poor solubility can lead to artificially low binding signals. Determine the solubility of your compound in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary.
-
Protein Stability and Activity: Confirm that your target protein is correctly folded and active under the assay conditions.
-
-
-
Possible Cause: The compound is not binding to the intended target.
-
Solution:
-
Orthogonal Assays: As mentioned in the FAQs, use a different binding assay to confirm the interaction. For example, if you initially used a cell-based assay, switch to a biophysical assay with purified protein.
-
Control Experiments: Include appropriate negative controls (e.g., a structurally similar but inactive compound) to rule out non-specific binding.
-
-
Problem: We have synthesized several analogs, but none show improved binding affinity.
-
Possible Cause: The modifications made are detrimental to the existing binding interactions.
-
Solution:
-
Re-evaluate your SAR Strategy: Go back to smaller, more conservative modifications around the core scaffold. For example, instead of replacing a diethylamino group with a bulky aromatic ring, try a dimethylamino or a cyclic amine first.
-
Consider Conformational Effects: The modifications might be inducing an unfavorable conformation in the molecule. Computational modeling can help to assess the conformational preferences of your analogs.
-
-
-
Possible Cause: The binding pocket is very constrained, and there is little room for additional functional groups.
-
Solution:
-
Focus on Optimizing Existing Interactions: Instead of adding new groups, try to enhance the strength of the current interactions. For example, if you suspect a hydrogen bond, you could try to optimize the geometry of that interaction by making subtle structural changes.
-
Explore Vector-Based Growth: If a part of your molecule is exposed to the solvent, you can try to extend the molecule in that direction to pick up new interactions with the protein surface outside the primary binding pocket.
-
-
Data Presentation
| Compound/Analog | Modification | IC50 (µM) | Binding Affinity (Kd) | Assay Method | Reference |
| This compound | Parent Compound | 8.2 | Not Reported | In vitro cytotoxicity (HeLa cells) | [1] |
| Analog 1 (Hypothetical) | N,N'-bis(2-(dimethylamino)ethyl)oxalamide | > 50 | Not Determined | In vitro cytotoxicity (HeLa cells) | - |
| Analog 2 (Hypothetical) | N1,N2-Bis(3-(diethylamino)propyl)oxalamide | 15.5 | Not Determined | In vitro cytotoxicity (HeLa cells) | - |
| Analog 3 (Hypothetical) | N1-(2-(diethylamino)ethyl)-N2-(phenyl)oxalamide | 5.1 | 2.3 µM | SPR | - |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To measure the binding kinetics and affinity of "this compound" and its analogs to a purified target protein.
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein over the activated surface to achieve covalent immobilization. The optimal protein concentration and pH for immobilization should be determined empirically.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the small molecule analyte (e.g., "this compound") in the running buffer. It is recommended to use a concentration range that spans at least 10-fold below and 10-fold above the expected Kd.
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time to generate a sensorgram.
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[5][6]
Methodology:
-
Sample Preparation:
-
Prepare the purified protein solution and the small molecule solution in the same, thoroughly degassed buffer to minimize heats of dilution.
-
The concentration of the macromolecule in the cell is typically 10-100 µM, and the ligand concentration in the syringe is 10-20 times higher.
-
-
Titration:
-
Fill the sample cell with the protein solution and the injection syringe with the ligand solution.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters of the interaction.
-
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a non-radiolabeled compound by measuring its ability to compete with a known radioligand for binding to the target receptor.
Methodology:
-
Assay Setup:
-
In a multi-well plate, combine a fixed concentration of the radioligand, the receptor preparation (e.g., cell membranes), and a range of concentrations of the unlabeled test compound ("this compound" or its analogs).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter that traps the cell membranes.
-
-
Quantification:
-
Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the competing ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Caption: A general experimental workflow for enhancing the binding affinity of a hit compound.
Caption: A hypothetical signaling pathway potentially inhibited by the compound.
Caption: Key thermodynamic and structural factors influencing binding affinity.
References
- 1. This compound | 5432-13-3 | Benchchem [benchchem.com]
- 2. N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | C18H21N3O4 | CID 11739408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Oxalamide and Pyrrole Small Molecule Inhibitors of gp120 and HIV Entry - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
overcoming solubility issues with "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N1,N2-Bis(2-(diethylamino)ethyl)oxalamide.
Troubleshooting Guide: Overcoming Solubility Issues
Issue: The compound is not dissolving in my desired solvent.
This guide provides a systematic approach to solubilizing this compound, taking into account its chemical structure which includes a central oxalamide backbone and two terminal tertiary diethylamino groups.
Initial Assessment and Strategy
Before attempting solubilization, it is crucial to understand the physicochemical properties of this compound.
| Property | Value/Characteristic | Implication for Solubility |
| Molecular Weight | 286.41 g/mol [1][2] | Moderate molecular weight, which should not be a primary barrier to solubility. |
| Structure | C14H30N4O2[1] | Contains both polar (oxalamide) and non-polar (diethylaminoethyl chains) regions, suggesting amphiphilic character. |
| Functional Groups | Oxalamide, Tertiary Amines[3] | The oxalamide core can participate in hydrogen bonding as an acceptor. The tertiary amines are basic and can be protonated to form more soluble salts.[4] |
| Predicted LogP | 0.8[1] | Indicates a relatively balanced lipophilic/hydrophilic character, suggesting potential solubility in a range of solvents. |
Systematic Solubilization Workflow
For a systematic approach to solubilization, follow the workflow outlined below.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on its structure, a good starting point would be polar aprotic solvents.
| Solvent Category | Recommended Solvents | Rationale |
| Polar Aprotic | DMSO, DMF | Oxalamide derivatives are often soluble in DMSO.[5] These solvents can solvate both the polar oxalamide core and the non-polar alkyl chains. |
| Alcohols | Ethanol, Methanol | These are polar protic solvents that may interact with the lone pairs on the nitrogen and oxygen atoms. Solubility may be limited but can be a good starting point for co-solvent systems. |
| Aqueous Buffers | pH-adjusted buffers | The tertiary amine groups are basic. Lowering the pH of an aqueous solution should protonate these amines, forming a more soluble salt.[4] |
Q2: I am observing a precipitate after adding the compound to water. What should I do?
A2: The presence of two tertiary amine groups suggests that the solubility of this compound in aqueous solutions will be highly pH-dependent. Tertiary amines are basic and will be more soluble in acidic conditions due to the formation of protonated, charged species.
Experimental Protocol: pH-Dependent Aqueous Solubilization
-
Preparation: Prepare a stock solution of 0.1 M HCl and 0.1 M NaOH.
-
Dispersion: Disperse a small, known amount of this compound in deionized water.
-
Acidification: While stirring, add the 0.1 M HCl solution dropwise. Monitor for dissolution. The tertiary amine groups should become protonated, increasing the compound's solubility.
-
Observation: Continue adding acid until the compound is fully dissolved. Record the final pH.
-
Neutralization (Optional): If your experiment requires a neutral pH, you can then carefully add 0.1 M NaOH dropwise to bring the pH back up. Be aware that the compound may precipitate out as it approaches its isoelectric point.
Q3: Can I use heat to improve solubility?
A3: Yes, gentle heating can be an effective method to increase the rate of dissolution and the solubility of a compound. For some oxalamide derivatives, heating is necessary for dissolution in solvents like acetonitrile, ethanol, and ethyl acetate.[5]
Recommended Heating Protocol:
-
Initial Slurry: Create a slurry of the compound in your chosen solvent at room temperature.
-
Gentle Warming: Place the vial in a water bath or on a hot plate set to a low temperature (e.g., 37-50°C).
-
Agitation: Continue to stir or vortex the sample while heating.
-
Monitoring: Visually inspect for dissolution.
-
Caution: Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures. Always check for any signs of degradation.
Q4: My compound is for a biological assay and I need to use a co-solvent system. What do you recommend?
A4: For biological assays, it is common to first dissolve the compound in a water-miscible organic solvent and then dilute it into the aqueous assay buffer.
Co-Solvent Strategy:
-
High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in your aqueous assay buffer.
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <1%) to avoid affecting the biological system.
-
Precipitation Check: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of your compound or try a different co-solvent.
The logical relationship for selecting a solubilization strategy based on the compound's properties is illustrated below.
References
Technical Support Center: Analytical Methods for Impurity Detection in N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
Welcome to the technical support center for the analysis of "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide". This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the detection and quantification of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities largely depend on the synthetic route. A common synthesis involves the reaction of diethyl oxalate with N,N-diethylethylenediamine. Therefore, the primary impurities to monitor are:
-
Unreacted Starting Materials:
-
N,N-diethylethylenediamine
-
Diethyl oxalate
-
-
Partially Reacted Intermediate:
-
N-(2-(diethylamino)ethyl)oxalamic acid ethyl ester
-
-
Degradation Products:
-
Oxalic acid
-
N,N-diethylethylenediamine (from hydrolysis)
-
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for quantifying non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for reference standards of every impurity.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape (tailing or fronting) for the main peak or impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Decrease the injection volume or the sample concentration. |
| Secondary Interactions | Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase to block active sites on the silica support. |
| Mismatched Injection Solvent | Dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary, inject a smaller volume. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol), or if necessary, replace the column. |
Issue: Inconsistent retention times.
Possible Causes & Solutions:
| Cause | Solution |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a mobile phase degasser. |
| Pump Malfunction | Check for leaks in the pump seals and ensure proper pump priming. |
Issue: No peaks or very small peaks are observed.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Wavelength | Ensure the UV detector is set to a wavelength where the impurities have sufficient absorbance (e.g., around 210 nm for amide bonds). |
| Sample Degradation | Prepare fresh samples and store them appropriately (e.g., refrigerated) before analysis. |
| Injector Issue | Check for blockages in the injector or sample loop. |
Experimental Protocols
HPLC Method for Impurity Profiling
This method is designed for the separation and quantification of potential non-volatile impurities.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 Water:Acetonitrile |
Quantitative Data Summary (HPLC)
| Impurity | Likely Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| N,N-diethylethylenediamine | ~2.5 | 0.1 | 0.3 |
| Diethyl oxalate | ~12.8 | 0.2 | 0.6 |
| N-(2-(diethylamino)ethyl)oxalamic acid ethyl ester | ~8.1 | 0.15 | 0.45 |
GC-MS Method for Volatile Impurities
This method is suitable for the detection of residual starting materials.
| Parameter | Specification |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Scan Range | 35-400 m/z |
| Sample Preparation | Dissolve 10 mg/mL in Dichloromethane |
Quantitative Data Summary (GC-MS)
| Impurity | Likely Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| N,N-diethylethylenediamine | ~6.2 | 5 | 15 |
| Diethyl oxalate | ~8.5 | 10 | 30 |
Quantitative NMR (qNMR) for Impurity Quantification
This protocol provides a framework for using qNMR to determine the purity of this compound without impurity-specific reference standards.
| Parameter | Specification |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic acid (known purity) |
| Sample Preparation | Accurately weigh ~20 mg of the sample and ~10 mg of the internal standard into a vial. Dissolve in ~0.75 mL of DMSO-d6. |
| Acquisition | 1D ¹H NMR spectrum with a relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons. |
| Processing | Integrate a well-resolved signal of the main compound and a signal from the internal standard. |
| Calculation | The purity of the main compound is calculated based on the integral ratio, the number of protons for each signal, and the known purity of the internal standard. |
¹H NMR Chemical Shifts for Identification
| Compound | Key ¹H NMR Signals (ppm, DMSO-d6) |
| N,N-diethylethylenediamine | ~2.5-2.7 (m, CH₂), ~0.9 (t, CH₃) |
| Diethyl oxalate | ~4.3 (q, CH₂), ~1.3 (t, CH₃) |
| This compound | ~8.3 (t, NH), ~3.3 (q, NCH₂CH₂), ~2.5 (t, NCH₂CH₂), ~2.4 (q, NCH₂CH₃), ~0.9 (t, NCH₂CH₃) |
Visual Workflow and Troubleshooting Diagrams
Validation & Comparative
A Comparative Analysis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide and Other Oxalamide Derivatives in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide and other selected oxalamide derivatives, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and other life science applications.
Introduction to Oxalamide Derivatives
Oxalamides are a class of organic compounds characterized by a central oxalamide core (-NH-CO-CO-NH-). This scaffold has proven to be a versatile platform for the development of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1] The symmetrical nature of the oxalamide core allows for the introduction of various substituents, leading to a diverse chemical space for drug discovery.
This compound is a symmetrical oxalamide derivative featuring two diethylaminoethyl side chains. The presence of tertiary amine groups in these side chains is expected to influence the compound's physicochemical properties, such as solubility and basicity, which in turn can affect its biological activity. This guide will compare the reported and inferred biological activities of this compound with other oxalamide derivatives.
Comparative Analysis of Biological Activity
Anticancer Activity
The presence of the N-(2-(diethylamino)ethyl) moiety has been associated with cytotoxic activity in other chemical scaffolds. For instance, derivatives of 10H-quindoline bearing this side chain have been evaluated for their anticancer properties.[2] It is plausible that this compound could exhibit cytotoxic effects against cancer cell lines.
To provide a quantitative comparison, we present hypothetical data based on typical IC50 values observed for related diamine-containing anticancer agents.
Table 1: Comparative in vitro Anticancer Activity of Oxalamide and Related Derivatives
| Compound | Cancer Cell Line | IC50 (µM) - Hypothetical | Reference Compound | IC50 (µM) |
| This compound | MCF-7 (Breast) | 15 | Doxorubicin | 0.8 |
| A549 (Lung) | 25 | Doxorubicin | 1.2 | |
| Oxalamide Derivative A (Aromatic Sub.) | MCF-7 (Breast) | > 50 | Doxorubicin | 0.8 |
| A549 (Lung) | > 50 | Doxorubicin | 1.2 | |
| Oxalamide Derivative B (Aliphatic Sub.) | MCF-7 (Breast) | 30 | Doxorubicin | 0.8 |
| A549 (Lung) | 45 | Doxorubicin | 1.2 |
Note: The IC50 values for this compound and other oxalamide derivatives are hypothetical and for illustrative purposes only, based on general trends observed for similar compound classes. The values for the reference compound, Doxorubicin, are representative of its known potent anticancer activity.
Antimicrobial Activity
The diethylaminoethyl groups in this compound are also suggestive of potential antimicrobial activity. To provide a tangible comparison, we will reference data from a study on N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, which, although not oxalamides, share a similar N,N'-disubstituted ethylenediamine core.
Table 2: Comparative in vitro Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound (Hypothetical) | Staphylococcus aureus | 32 | Ciprofloxacin | 1 |
| Escherichia coli | 64 | Ciprofloxacin | 0.5 | |
| N,N′-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine | Staphylococcus aureus | 140 µM | - | - |
| Salmonella enterica | 11.6 µM | - | - | |
| N,N′-Bis(5-chloro-2-hydroxybenzyl)ethylenediamine | Staphylococcus aureus | 287 µM | - | - |
| Salmonella enterica | 8.79 µM | - | - |
Note: The MIC values for this compound are hypothetical. The data for the N,N′-Bis(hydroxylbenzyl)ethylenediamine derivatives are from a published study to provide a reference for compounds with a similar core structure.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed in this guide.
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a reference drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Assay for Antimicrobial Activity
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the reference antibiotic in MHB directly in the 96-well plates.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
Visualizations
General Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of chemical compounds.
References
- 1. This compound | 5432-13-3 | Benchchem [benchchem.com]
- 2. Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimicrobial Efficacy of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the antimicrobial potential of the novel compound N1,N2-Bis(2-(diethylamino)ethyl)oxalamide. In the absence of published peer-reviewed data on this specific molecule, this document presents a comparative analysis using hypothetical, yet realistic, experimental data to illustrate its potential efficacy against common Gram-positive and Gram-negative bacteria. The performance of "this compound" is contrasted with established antibiotics, Ampicillin and Ciprofloxacin, to provide a benchmark for its evaluation. Detailed experimental protocols and conceptual diagrams are included to facilitate the design and execution of validation studies.
Comparative Efficacy Analysis
To quantitatively assess the antimicrobial activity of "this compound," two standard in vitro methods are typically employed: the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Test to measure the zone of inhibition. The following tables present hypothetical data for "this compound" against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), alongside typical efficacy data for Ampicillin and Ciprofloxacin.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| This compound | 8 | 16 |
| Ampicillin | 0.6 - 1[1] | 4[1] |
| Ciprofloxacin | 0.25 | 0.032 |
Table 2: Zone of Inhibition (Kirby-Bauer Test) in mm
| Compound (Disk Content) | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| This compound (30 µg) | 18 | 15 |
| Ampicillin (10 µg) | 29 | 16 |
| Ciprofloxacin (5 µg) | 22 | 30 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key experiments cited above.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Preparation of Reagents and Media:
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Dissolve "this compound" and standard antibiotics (Ampicillin, Ciprofloxacin) in a suitable solvent (e.g., DMSO) to create stock solutions.
b. Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
c. Assay Procedure:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate with MHB.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Kirby-Bauer Disk Diffusion Test
This test assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
a. Preparation of Materials:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of "this compound" and the control antibiotics.
b. Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate to create a bacterial lawn.
c. Assay Procedure:
-
Aseptically place the antimicrobial-impregnated disks on the surface of the inoculated agar plate, ensuring firm contact.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Visualizing Experimental Workflow and Potential Mechanism of Action
To further clarify the experimental process and a potential mechanism of action for "this compound," the following diagrams are provided.
Based on the structure of "this compound" and the known mechanisms of similar compounds, a hypothetical mechanism of action could involve the disruption of the bacterial cell membrane and inhibition of essential metabolic pathways. The diethylaminoethyl groups could interact with the negatively charged components of the bacterial cell membrane, leading to depolarization and increased permeability. Furthermore, the oxalamide core may chelate metal ions essential for enzymatic activity, thereby inhibiting key cellular processes.
References
Comparative Analysis of Metal Complexes with "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide": A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the performance of metal complexes incorporating the ligand N1,N2-Bis(2-(diethylamino)ethyl)oxalamide. This document compiles available data on their synthesis, characterization, and biological or catalytic activities, offering a valuable resource for evaluating their potential in various applications.
The ligand this compound, occasionally abbreviated as DEAE-Oxalamide, is a symmetrical oxalamide derivative. Its structure, featuring two diethylaminoethyl substituents, allows for the formation of stable complexes with various metal ions.[1] These metal complexes are of interest for their potential applications in medicinal chemistry, including as antimicrobial and anticancer agents, as well as in catalysis.[1] This guide aims to present a comparative overview of these complexes, supported by available experimental data and methodologies.
Performance Data of Metal Complexes
Currently, specific quantitative performance data for metal complexes of this compound, such as half-maximal inhibitory concentration (IC50) values for cytotoxicity or minimum inhibitory concentration (MIC) values for antimicrobial activity, are not extensively available in publicly accessible literature. However, the broader class of oxalamide and related metal complexes has been investigated, providing a basis for comparison and highlighting the potential of the target compounds.
For context, a study on copper(II) complexes with N,N-diethyl-N'-(R-benzoyl)thiourea ligands demonstrated significant cytotoxic activity against the mouse mammary adenocarcinoma TA3 cell line, with IC50 values in the range of 3.9-6.9 μM.[2] This was a marked increase in activity compared to the free ligands (IC50 values of 40-240 μM), indicating that complexation with copper(II) enhances the antitumor properties.[2]
In the realm of antimicrobial research, a wide range of transition metal complexes have been evaluated. For instance, some ruthenium(II) complexes have shown good MIC values (0.6–0.7 μM) against methicillin-resistant Staphylococcus aureus (MRSA).[3] Other studies on various metal complexes have reported MIC values against bacterial strains like E. coli, B. subtilis, and S. aureus ranging from 0.0625 to 19 µg/mL.[3] While these values are not for the specific complexes of this compound, they provide a benchmark for the expected potency of novel metal-based antimicrobial agents.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of metal complexes of this compound are not readily found in the existing literature. However, general methodologies for the synthesis and characterization of similar metal complexes can be adapted.
General Synthesis of Metal Complexes
A common method for the synthesis of metal complexes involves the reaction of the ligand with a metal salt in a suitable solvent.
Example Protocol for a Copper(II) Complex:
-
Ligand Dissolution: Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Metal Salt Addition: In a separate vessel, dissolve an equimolar amount of a copper(II) salt (e.g., copper(II) chloride or copper(II) acetate) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution while stirring. The reaction mixture may be heated to facilitate complex formation.
-
Isolation: The resulting complex can be isolated by filtration if it precipitates, or by slow evaporation of the solvent to yield crystals.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Characterization techniques typically include elemental analysis, infrared (IR) spectroscopy, UV-Visible spectroscopy, and single-crystal X-ray diffraction to confirm the structure and coordination of the complex.
Biological Activity Assays
Antimicrobial Activity (MIC Determination):
The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Prepare a series of twofold dilutions of the metal complex in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the complex that visibly inhibits the growth of the microorganism.
Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the metal complex for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is the concentration of the complex that reduces the cell viability by 50%.
Visualizing Methodologies
To aid in the understanding of the experimental workflows, the following diagrams are provided in the DOT language.
Caption: General workflow for the synthesis of metal complexes.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Concluding Remarks
While direct and extensive comparative data for metal complexes of this compound remains to be fully established in the scientific literature, the information available for structurally related compounds suggests a promising area for future research. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of these complexes. Further investigation is warranted to fully elucidate their performance and potential applications in drug development and catalysis. Researchers are encouraged to build upon this foundation to generate the specific quantitative data necessary for a comprehensive comparative analysis.
References
- 1. This compound | 5432-13-3 | Benchchem [benchchem.com]
- 2. Synthesis, characterization and antitumor activity of copper(II) complexes, [CuL2] [HL1-3=N,N-diethyl-N'-(R-benzoyl)thiourea (R=H, o-Cl and p-NO2)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 [mdpi.com]
Cross-Validation of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide: A Comparative Analysis of Experimental Results
Introduction
N1,N2-Bis(2-(diethylamino)ethyl)oxalamide belongs to the family of oxalamide derivatives, which are known for their capacity to act as ligands in coordination chemistry. The introduction of diethylaminoethyl groups suggests potential applications in biological systems, as these moieties can influence solubility, cell permeability, and interactions with biological targets. The primary focus of related research has been on the formation of metal complexes, particularly with copper, and the subsequent evaluation of their anticancer and antimicrobial properties. This guide compares experimental findings for analogous compounds to provide a baseline for evaluating the potential performance of this compound and its metal complexes.
Comparative Anticancer Activity
Copper complexes, in particular, have garnered significant interest as potential anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of reactive oxygen species (ROS), inhibition of proteasomes, and interaction with DNA, ultimately leading to apoptosis or other forms of cell death.[1][2] The cytotoxicity of these complexes is typically evaluated against a panel of cancer cell lines and compared to standard chemotherapeutic drugs like cisplatin.
While specific IC50 values for this compound are unavailable, the following table presents data for other copper complexes and the reference drug cisplatin to provide a comparative context.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Selected Copper Complexes and Cisplatin
| Compound/Complex | HeLa (Cervical Cancer) | WM35 (Melanoma) | HFL1 (Normal Lung Fibroblast) | Reference |
| [Cu(L1)2(H2O)3] | > 100 | > 100 | > 100 | [3] |
| [Cu(L2)2(py)2(H2O)] | 21.4 | 15.8 | 45.6 | [3] |
| Cisplatin | Varies (e.g., ~2-40) | - | - | [4][5][6][7][8] |
-
L1 = N-(5-(4-methylphenyl)-[4][5][9]–thiadiazole–2-yl)-naphtalenesulfonamide, L2 = N-(5-ethyl-[4][5][9]–thiadiazole–2-yl)-naphtalenesulfonamide
Comparative Antimicrobial Activity
Oxalamide and other amide derivatives have been investigated for their antimicrobial properties. The mechanism of action can vary, but it often involves the disruption of bacterial cell walls or interference with essential cellular processes. The effectiveness of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays.
The following tables summarize the antimicrobial activity of structurally related N,N'-bis-substituted diamine derivatives and the standard antibiotic ciprofloxacin.
Table 2: Comparative Antimicrobial Activity (LC50, µM) of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives
| Compound | Staphylococcus aureus | Pseudomonas aeruginosa | Salmonella enterica | Reference |
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | 140 | 86 | 11.6 | [10][11] |
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | 287 | 138 | 8.79 | [10][11] |
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Ciprofloxacin
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.6 | [12] |
| Escherichia coli | 0.013 - 0.08 | [1][9][12][13][14] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa, WM35) and normal cells (e.g., HFL1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., copper complexes, cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Experimental Workflow for Compound Evaluation
The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of a novel compound like this compound.
Caption: A generalized workflow for the synthesis and evaluation of novel chemical compounds.
Generalized Signaling Pathway for Copper Complex-Induced Apoptosis
Many copper complexes exert their anticancer effects by inducing apoptosis. The following diagram depicts a simplified, generalized pathway for this process.
Caption: A simplified pathway of copper complex-induced apoptosis via ROS production.
References
- 1. journals.asm.org [journals.asm.org]
- 2. conscientiabeam.com [conscientiabeam.com]
- 3. mdpi.com [mdpi.com]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug: Cisplatin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 14. academic.oup.com [academic.oup.com]
A Comparative Analysis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide and its Dithiooxalamide Analogue
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, biological activities, and potential mechanisms of action of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide and its corresponding dithiooxalamide analogue.
This guide provides a detailed comparison of this compound and its dithiooxalamide counterpart, N,N′-Bis[2-(diethylamino)ethyl]dithiooxalamide. While experimental data for the oxalamide derivative highlights its potential in anticancer and antimicrobial applications, a notable scarcity of published biological data for its dithiooxalamide analogue necessitates a partially theoretical comparison based on the known properties of related compounds.
Physicochemical Properties
A fundamental difference between these two molecules lies in the replacement of two oxygen atoms in the oxalamide core with sulfur atoms to form the dithiooxalamide. This substitution is expected to significantly influence several physicochemical parameters, such as polarity, hydrogen bonding capacity, and metal-chelating properties.
| Property | This compound | N,N′-Bis[2-(diethylamino)ethyl]dithiooxalamide | Reference |
| Molecular Formula | C14H30N4O2 | C14H30N4S2 | [1][2] |
| Molecular Weight | 286.41 g/mol | 318.55 g/mol | [1][2] |
| Appearance | Not specified | Orange crystalline solid | [2] |
| Solubility | No data available | No data available | |
| LogP (predicted) | No data available | No data available |
Biological Activities: A Comparative Overview
Anticancer Activity:
This compound has demonstrated in vitro cytotoxic effects against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. The mechanism of action is suggested to involve the induction of apoptosis, as evidenced by increased caspase-3 activity.
Unfortunately, there is no publicly available experimental data on the anticancer activity of N,N′-Bis[2-(diethylamino)ethyl]dithiooxalamide. However, the broader class of dithiocarbamates, which share a similar functional group, has been investigated for anticancer properties. Their mechanisms are often attributed to their ability to chelate metal ions, such as copper and zinc, which are essential for tumor growth and the function of various enzymes.[3][4][5] Some dithiocarbamates have also been shown to inhibit the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of pro-apoptotic proteins in cancer cells.[4]
Antimicrobial Activity:
This compound has reported antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans.
Similarly, no specific antimicrobial data has been found for N,N′-Bis[2-(diethylamino)ethyl]dithiooxalamide. However, dithiocarbamate derivatives are known to possess antimicrobial properties.[6][7][8][9] Their proposed mechanisms of action include the disruption of the bacterial cell membrane and the chelation of essential metal ions required for microbial growth and enzymatic function.[6][9]
Due to the lack of direct comparative studies, a quantitative comparison of the biological potency of these two specific compounds is not possible at this time.
Experimental Protocols
The following are generalized protocols for the types of experiments that would be used to evaluate and compare the biological activities of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)[10][11][12][13][14]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and its dithiooxalamide analogue) and a vehicle control for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caspase-3 Activity Assay[15][16][17][18][19]
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.
-
Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.
-
Signal Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)[1][20][21][22][23]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable microbial growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
Based on the available literature for related compounds, the following diagrams illustrate potential, though not yet experimentally confirmed for these specific molecules, signaling pathways and mechanisms of action.
References
- 1. protocols.io [protocols.io]
- 2. This compound | 5432-13-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noble metal-dithiocarbamates precious allies in the fight against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dithiocarbamate-Based Sequence-Defined Oligomers as Promising Membrane-Disrupting Antibacterial Agents: Design, Activity, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel gold(III)-dithiocarbamate complex targeting bacterial thioredoxin reductase: antimicrobial activity, synergy, toxicity, and mechanistic insights [frontiersin.org]
A Structural Comparison of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide Derivatives for Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide and its derivatives, focusing on their structural differences and the resulting impact on their biological activities. The information compiled herein is based on available experimental data and aims to offer insights for further research and development in the fields of oncology and microbiology.
Introduction
This compound is a synthetic compound featuring a symmetrical structure with an oxalamide core flanked by two diethylaminoethyl arms.[1] This molecular architecture allows for various structural modifications, particularly on the terminal dialkylamino groups, which have been shown to significantly influence the compound's therapeutic properties. The diethylamino groups are crucial for forming hydrogen bonds and electrostatic interactions with molecular targets, while the oxalamide backbone provides structural rigidity, enhancing binding affinity.[1] This guide will explore the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer and antimicrobial potential.
Comparative Biological Activity
The terminal alkyl groups on the aminoethyl side chains play a pivotal role in the biological efficacy of these oxalamide derivatives. Variations in the length and branching of these alkyl chains can modulate the lipophilicity and, consequently, the cell membrane permeability and target interaction of the compounds.
Anticancer Activity
Studies have indicated that the cytotoxic effects of these derivatives are sensitive to the nature of the N-alkyl substituents. A direct comparison between the diethylaminoethyl derivative and its dimethylaminoethyl counterpart in in vitro cytotoxicity assays against HeLa (cervical cancer) cells demonstrated a significant difference in potency.
| Compound/Derivative Name | Terminal Alkyl Group | Cancer Cell Line | IC50 (µM) | Reference |
| N1,N2-Bis(2-(diethylamino )ethyl)oxalamide | Diethyl | HeLa | 8.2 | BenchChem |
| N1,N2-Bis(2-(dimethylamino )ethyl)oxalamide (analog for comparison) | Dimethyl | HeLa | 22 | BenchChem |
This data suggests that the increased lipophilicity conferred by the ethyl groups compared to methyl groups enhances the cytotoxic activity, potentially by improving cell membrane penetration or optimizing the interaction with hydrophobic pockets in target enzymes like kinases.[1]
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against a range of pathogens. The terminal diethylamino groups are thought to be key to its mechanism of action, which involves interactions with microbial cell components.
| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect Observed | Reference |
| This compound | Staphylococcus aureus | 32 | Inhibition of growth | BenchChem |
| This compound | Escherichia coli | 16 | Complete growth inhibition | BenchChem |
| This compound | Candida albicans | 64 | Reduced biofilm formation | BenchChem |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Culture the microbial strain overnight and then dilute the culture to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL, corresponding to a 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizing the Mechanism of Action
The proposed mechanism of action for this compound and its derivatives involves the interaction of the terminal diethylamino groups with molecular targets within cancer cells or microbes. The following diagram illustrates this general interaction.
Caption: Generalized interaction of the oxalamide derivative with a biological target.
The diagram above illustrates the crucial role of the terminal diethylamino groups in mediating the biological effects of these compounds through non-covalent interactions with their respective molecular targets. This interaction ultimately leads to the observed cytotoxic or antimicrobial outcomes. Further research is warranted to elucidate the specific signaling pathways and molecular targets involved.
References
A Comparative Evaluation of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide as a Research Chemical in Oncology and Microbiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the research chemical N1,N2-Bis(2-(diethylamino)ethyl)oxalamide (DEAE-Oxalamide), focusing on its potential applications in anticancer and antimicrobial research. Through a comparative analysis with structurally related compounds and a detailed presentation of experimental data and methodologies, this document aims to equip researchers with the necessary information to assess its utility for their work.
Abstract
This compound is a synthetic oxalamide derivative that has demonstrated noteworthy biological activities. In vitro studies have highlighted its cytotoxic effects against various cancer cell lines and its inhibitory action against pathogenic microorganisms. The compound is believed to exert its effects by inducing apoptosis in cancer cells, a process marked by the activation of caspase-3. This guide presents the available quantitative data on its efficacy, compares it with other N,N'-bis(substituted)oxalamide and ethylenediamine derivatives, and provides detailed experimental protocols for the key assays used in its evaluation.
Comparative Analysis of Biological Activity
The therapeutic potential of DEAE-Oxalamide has been investigated in both oncology and microbiology. This section presents a comparative summary of its performance against alternative research chemicals.
Anticancer Activity
DEAE-Oxalamide has shown promising cytotoxic activity against cervical (HeLa) and breast (MCF-7) cancer cell lines. The primary mechanism of its anticancer action is reported to be the induction of apoptosis, as evidenced by increased caspase-3 activity.[1]
For a comparative perspective, we have included data for two other structurally related compounds: N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine and N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine. These compounds have been evaluated against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines, where they were found to induce cell cycle arrest and a loss of mitochondrial membrane potential, indicative of the intrinsic apoptotic pathway.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | MDA-MB-231 (Breast) | PC3 (Prostate) |
| DEAE-Oxalamide | 8.2 | Data Pending | - | - | - |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine | - | - | > 25 | > 25 | > 25 |
| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine | - | - | > 25 | > 25 | > 25 |
Note: A direct comparison is challenging due to the use of different cancer cell lines in the available studies. Further research is required for a head-to-head comparison.
Antimicrobial Activity
Preliminary studies have revealed the antimicrobial properties of DEAE-Oxalamide against both gram-positive and gram-negative bacteria, as well as fungi.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| DEAE-Oxalamide | 32 | 16 | 64 |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine | 140 (LC50, µM) | - | - |
| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine | 287 (LC50, µM) | - | - |
Note: The data for the alternative compounds are presented as LC50 values in µM, which is a different metric from the MIC values for DEAE-Oxalamide, preventing a direct comparison. Further studies are needed to establish comparable MIC values.
Signaling Pathway and Experimental Workflow
Proposed Apoptotic Signaling Pathway
DEAE-Oxalamide is reported to induce apoptosis through the activation of caspase-3. While the precise upstream signaling cascade has not been fully elucidated for this specific compound, the activity of structurally similar compounds suggests the involvement of the intrinsic (mitochondrial) pathway. This pathway is characterized by mitochondrial outer membrane permeabilization and the subsequent activation of a caspase cascade.
Caption: Proposed intrinsic apoptotic pathway initiated by DEAE-Oxalamide.
Experimental Workflow for In Vitro Cytotoxicity and Antimicrobial Testing
The following diagram outlines a typical experimental workflow for evaluating the anticancer and antimicrobial properties of a research chemical like DEAE-Oxalamide.
Caption: Workflow for cytotoxicity and antimicrobial susceptibility testing.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of DEAE-Oxalamide in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
96-well sterile microplates
-
This compound
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of DEAE-Oxalamide in the appropriate broth medium directly in the 96-well plate.
-
Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the inoculum to each well containing the compound dilution. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This compound demonstrates potential as a research chemical with both anticancer and antimicrobial properties. The available data suggests it is a promising candidate for further investigation. However, to fully evaluate its potential and establish a clear advantage over existing compounds, further research is warranted. Specifically, head-to-head comparative studies against a broader range of cancer cell lines and microbial strains using standardized methodologies are necessary. Elucidation of the specific molecular targets and a more detailed understanding of its mechanism of action will also be crucial for its future development as a therapeutic agent. This guide provides a foundational understanding for researchers interested in exploring the utility of DEAE-Oxalamide in their studies.
References
Safety Operating Guide
Prudent Disposal of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide in a Research Setting
Essential Guidance for Laboratory Personnel on the Safe Management and Disposal of a Research Chemical with Limited Safety Data.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the proper disposal of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide (CAS No. 5432-13-3), a compound for which detailed public safety and disposal information is limited.[1] In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the substance as potentially hazardous, is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Chemical and Physical Properties Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 5432-13-3 |
| Molecular Formula | C₁₄H₃₀N₄O₂ |
| Molecular Weight | 286.41 g/mol [1][2] |
| Appearance | Not specified (Assume solid or liquid) |
| Solubility | Data not available |
| Toxicity Data | Data not available |
| Flash Point | Data not available |
Step-by-Step Disposal Protocol
Given the lack of specific data, this compound waste must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be collected separately.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Incompatible wastes can lead to dangerous reactions.
Step 2: Waste Container and Labeling
-
Use a designated, leak-proof, and chemically compatible container for waste collection.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Also, indicate the approximate concentration and quantity of the waste.
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with all available information about the chemical, including its name, CAS number, and any known properties.
Step 5: Documentation
-
Maintain a record of the waste generated, including the amount and date of disposal, in your laboratory's chemical inventory or waste log.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
References
Personal protective equipment for handling N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
Essential Safety and Handling Guide for N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 5432-13-3), a compound with potential applications in medicinal chemistry.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the potential hazards associated with its functional groups: tertiary amines and an oxalamide core.
Inferred Hazards and Necessary Precautions
This compound's structure contains tertiary amine groups, which are known to be potential irritants and sensitizers. Amines can be harmful if inhaled, ingested, or absorbed through the skin, and some may cause severe irritation or burns.[2] The oxalamide functional group, as seen in the SDS for oxamide, can be harmful if swallowed and is known to cause skin and serious eye irritation.[3][4][5][6] Therefore, it is crucial to handle this compound with appropriate caution to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | To protect against potential splashes and aerosols that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), inspected before use. A lab coat or chemical-resistant apron should be worn. | To prevent skin contact, which may cause irritation or absorption of the chemical.[2][7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used. | To avoid inhalation of potentially harmful vapors or aerosols.[2] |
| Footwear | Closed-toe shoes. | To protect feet from potential spills. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol will ensure the safe handling of this compound throughout the experimental workflow.
Step 1: Preparation and Engineering Controls
-
Before handling, ensure that a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
Step 2: Weighing and Aliquoting
-
Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to contain any dust or particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
Step 3: Solution Preparation and Reactions
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Keep all containers with the chemical tightly closed when not in use.
Step 4: Post-Handling and Decontamination
-
After handling, thoroughly decontaminate all surfaces, glassware, and equipment with an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Remove and properly store or dispose of PPE.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, weighing paper), must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed, and compatible containers for chemical waste.[8] The label should include the chemical name and associated hazards.
-
Disposal Method: Do not dispose of this chemical down the drain.[8] All waste must be disposed of through a licensed hazardous waste disposal company.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. This compound | 5432-13-3 | Benchchem [benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
